2-(4-bromophenyl)-N,N-dimethylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVHZAORFMGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405038 | |
| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19715-80-1 | |
| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-bromophenyl)-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-bromophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical synthesis. This document consolidates available data on its identity, physicochemical characteristics, spectral data, and relevant safety information. Detailed experimental protocols for its synthesis are also presented to support research and development activities.
Introduction
This compound is a substituted aromatic acetamide that serves as a valuable building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.[1] Its chemical structure, featuring a bromophenyl group, offers a reactive site for further chemical modifications, making it a versatile intermediate in drug discovery and development. This guide aims to provide a detailed repository of its known chemical and physical properties, synthesis methodologies, and safety considerations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. While specific experimental data for some properties of this particular compound are not widely published, data for closely related compounds are included for reference and estimation purposes.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 19715-80-1[2] |
| Molecular Formula | C₁₀H₁₂BrNO[2] |
| IUPAC Name | This compound |
| Synonyms | Benzeneacetamide, 4-bromo-N,N-dimethyl-; 2-(4-bromophenyl)-N,N-dimethyl-ethanamide[2] |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N,N-Dimethylacetamide (Reference) | N-(4-bromophenyl)acetamide (Reference) |
| Molecular Weight | 242.11 g/mol | 87.12 g/mol [3] | 214.06 g/mol |
| Melting Point | Data not available | -20 °C[3] | 167-170 °C |
| Boiling Point | Data not available | 165 °C[4] | Data not available |
| Solubility | Data not available | Miscible with water[3] | Data not available |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, the methylene protons adjacent to the carbonyl group, and the methyl protons of the dimethylamino group. For reference, the ¹H NMR spectrum of the related compound, N-(4-bromophenyl)acetamide, in CDCl₃ shows a multiplet for the aromatic protons around δ 7.42 ppm, a broad singlet for the NH proton around δ 7.35 ppm, and a singlet for the acetyl methyl protons at δ 2.18 ppm. The ¹H NMR spectrum of N,N-dimethylacetamide shows singlets for the two N-methyl groups and the acetyl methyl group.[5]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methylene carbon, and the N-methyl carbons. For reference, the ¹³C NMR spectrum of N-(4-bromophenyl)acetamide in CDCl₃ shows signals at δ 168.36 (C=O), 136.91, 131.95, 121.36, 116.86 (aromatic carbons), and 24.63 (CH₃) ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong absorption band for the C=O stretching of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic protons, and C-Br stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the dimethylamino group and cleavage of the bond between the carbonyl carbon and the methylene group. For reference, the mass spectrum of N-(4-bromophenyl)-2-methoxyacetamide shows a molecular weight of 244.085 g/mol .
Synthesis
The synthesis of this compound typically involves the amidation of 2-(4-bromophenyl)acetic acid or its derivatives. A general experimental protocol is outlined below.
Experimental Protocol: Amidation of 2-(4-bromophenyl)acetyl chloride
Materials:
-
2-(4-bromophenyl)acetic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid in an excess of thionyl chloride. The reaction can be performed neat or in an anhydrous solvent like DCM. Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-bromophenyl)acetyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. To this stirred solution, add a slight excess of triethylamine followed by the slow, dropwise addition of a solution of dimethylamine in THF. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Upon completion of the reaction, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
An In-depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical and organic synthesis. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
This compound (CAS No. 19715-80-1) is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a brominated phenyl ring and a dimethylacetamide moiety, allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. This guide focuses on the practical synthesis of this compound from its common precursor, 2-(4-bromophenyl)acetic acid.
Synthesis Pathways
The synthesis of this compound from 2-(4-bromophenyl)acetic acid is primarily achieved through amidation. Two principal strategies are commonly employed: a two-step synthesis involving an acyl chloride intermediate and a one-pot direct amidation.
Pathway A: Two-Step Synthesis via Acyl Chloride Intermediate
This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with dimethylamine to form the desired amide.
Pathway B: Direct Amidation
Modern synthetic methods allow for the direct coupling of the carboxylic acid with an amine, often facilitated by a coupling agent or catalyst. This approach offers the advantage of a one-pot procedure, potentially reducing reaction time and simplifying the workflow.
Below is a detailed experimental protocol for a direct amidation approach, which is often preferred for its efficiency and milder reaction conditions.
Experimental Protocol: Direct Amidation using a Coupling Agent
This protocol is adapted from a general procedure for the synthesis of phenylacetamide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable and generally provides good to excellent yields.
Materials:
-
2-(4-bromophenyl)acetic acid
-
Dimethylamine (solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid (1.0 eq), EDC (1.0 eq), and HOBt (1.0 eq) in anhydrous acetonitrile.
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add dimethylamine (1.0 eq) to the reaction mixture. If using dimethylamine hydrochloride, add an equivalent of a non-nucleophilic base such as triethylamine or diisopropylethylamine to liberate the free amine.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Quantitative Data
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |
| 2-(4-bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | 112-115 | >98% |
| This compound | C₁₀H₁₂BrNO | 242.11 | 78-81 | >99% |
Note: The yield for the direct amidation synthesis is typically in the range of 60-90%, depending on the specific reaction conditions and purification method.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis pathways.
Caption: Overview of the two main synthetic pathways to this compound.
Caption: Step-by-step experimental workflow for the direct amidation synthesis.
Spectroscopic and Synthetic Profile of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characteristics of 2-(4-bromophenyl)-N,N-dimethylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this document outlines a robust synthetic protocol and offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures. This guide is intended to serve as a foundational resource for the synthesis, purification, and characterization of this compound.
Introduction
This compound is a halogenated aromatic amide with potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of the bromophenyl moiety provides a site for further functionalization through various cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science. This document details a reliable synthetic route and provides an in-depth prediction of its spectroscopic data to aid in its identification and characterization.
Proposed Synthesis of this compound
A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine in the presence of a coupling agent. For the preparation of this compound, a proposed route involves the reaction of 4-bromophenylacetic acid with dimethylamine, facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Experimental Protocol: Amide Coupling Reaction
Materials:
-
4-Bromophenylacetic acid
-
Dimethylamine solution (e.g., 2 M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
To a solution of 4-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture, followed by the dropwise addition of a solution of dimethylamine (1.5 eq) in THF.
-
Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.15 | Doublet | 2H | Ar-H (meta to Br) |
| ~ 3.65 | Singlet | 2H | -CH₂- |
| ~ 3.00 | Singlet | 3H | -N(CH₃)₂ |
| ~ 2.95 | Singlet | 3H | -N(CH₃)₂ |
Note: The two N-methyl groups are expected to be non-equivalent due to restricted rotation around the amide C-N bond, potentially appearing as two distinct singlets.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171 | C =O |
| ~ 135 | Ar-C (ipso to CH₂) |
| ~ 132 | Ar-C H (ortho to Br) |
| ~ 131 | Ar-C H (meta to Br) |
| ~ 121 | Ar-C (ipso to Br) |
| ~ 41 | -C H₂- |
| ~ 37 | -N(C H₃)₂ |
| ~ 36 | -N(C H₃)₂ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1650 | Strong | C=O stretch (amide) |
| ~ 1600, 1485 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1400 | Medium | C-H bend (aliphatic) |
| ~ 1260 | Strong | C-N stretch |
| ~ 1070 | Strong | C-Br stretch |
| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 243/245 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 199/201 | Medium | [M - N(CH₃)₂]⁺ |
| 171/173 | Medium | [M - CON(CH₃)₂]⁺ |
| 118 | Medium | [C₇H₆Br]⁺ |
| 72 | High | [CH₂=C(O)N(CH₃)₂]⁺ |
| 44 | High | [CON(CH₃)₂]⁺ |
Spectroscopic Analysis Workflow
The characterization of the synthesized this compound would follow a logical progression of spectroscopic techniques to confirm its structure and purity.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive set of predicted spectroscopic data to aid in its characterization. The proposed amide coupling reaction is a high-yielding and reliable method for the preparation of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers to confirm the identity and purity of the synthesized product. This information is intended to facilitate further research and application of this versatile chemical intermediate in various fields of chemical science.
An In-depth Technical Guide to 2-(4-bromophenyl)-N,N-dimethylacetamide (CAS: 19715-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-N,N-dimethylacetamide, a halogenated aromatic acetamide of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this document consolidates the known information and supplements it with data from structurally related analogues to provide a substantive resource. This guide covers physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential biological activities, aiming to facilitate further research and application development.
Physicochemical Properties
| Property | Value | Source/Reference |
| CAS Number | 19715-80-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| Molecular Weight | 242.12 g/mol | [2] |
| Physical Form | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents. | Inferred from N,N-dimethylacetamide's miscibility.[3] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method involves the amidation of 4-bromophenylacetic acid with dimethylamine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: General Procedure for N,N-Disubstituted 2-Phenylacetamide Synthesis
This protocol is a generalized procedure based on common organic chemistry practices for amide synthesis.
Materials:
-
4-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Dimethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Triethylamine or other non-nucleophilic base
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 4-bromophenylacetic acid in anhydrous DCM. Add a stoichiometric excess (typically 1.2 to 2.0 equivalents) of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to stir at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC). Remove the excess reagent and solvent under reduced pressure.
-
Amidation: Dissolve the crude 4-bromophenylacetyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of dimethylamine (at least 2 equivalents) and a non-nucleophilic base like triethylamine (to scavenge HCl byproduct) in anhydrous DCM. Add the dimethylamine solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data (Reference Data from Analogues)
Specific spectroscopic data for this compound is not available. The following tables provide data for the closely related compounds N-(4-bromophenyl)acetamide and N,N-dimethylacetamide for reference.
NMR Spectroscopy
| Compound | 1H NMR (Solvent, Frequency) | 13C NMR (Solvent, Frequency) | Source |
| N-(4-bromophenyl)acetamide | δ 7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H) (CDCl₃, 400 MHz) | δ 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 (CDCl₃, 100 MHz) | [4] |
| N,N-dimethylacetamide | δ 2.94 (s, 3H), 2.86 (s, 3H), 2.07 (s, 3H) (Toluene-d₈, 22.5 °C) | δ 170.1, 37.9, 34.9, 21.5 (CDCl₃) | [5] |
Infrared (IR) Spectroscopy
| Compound | Key IR Peaks (cm⁻¹) | Source |
| N-(4-bromophenyl)acetamide | 3294 (N-H stretch), 1670 (C=O stretch, Amide I), 1536 (N-H bend, Amide II) | [4] |
| N,N-dimethylacetamide | ~1650 (C=O stretch) | [3] |
Mass Spectrometry
| Compound | m/z (relative intensity) | Source |
| N-(4-bromophenyl)acetamide | 215/213 (M⁺), 171/169, 157/155, 92, 65 | [4] |
| N,N-dimethylacetamide | 87 (M⁺), 72, 58, 44, 42 |
Potential Biological Activity and Mechanism of Action
Direct experimental data on the biological activity and mechanism of action of this compound are not documented. However, the broader class of phenylacetamide derivatives has been investigated for various therapeutic applications.
Inferred Biological Activities of Phenylacetamide Derivatives
-
Anticancer Activity: Certain phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.[6]
-
Antimicrobial Activity: Some derivatives have shown potential as antibacterial and antifungal agents.[7]
-
Anti-inflammatory Activity: Phenylacetamides have been explored for their anti-inflammatory properties.
It is important to note that these are general activities of the compound class, and specific testing of this compound is required to determine its biological profile.
Hypothetical Experimental Workflow for Biological Evaluation
Caption: A general workflow for assessing biological activity.
Conclusion
This compound is a chemical entity with potential applications as a pharmaceutical intermediate. This guide has compiled the available information and provided context through data from related compounds. Significant data gaps remain, particularly concerning its specific physicochemical properties, detailed synthesis protocols, and biological activity. Further experimental investigation is necessary to fully characterize this compound and explore its potential in drug discovery and development.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nano.pitt.edu [nano.pitt.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Bromo-n-(4-bromophenyl)acetamide | 5439-13-4 [smolecule.com]
Physical and chemical properties of 2-(4-bromophenyl)-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-bromophenyl)-N,N-dimethylacetamide is a halogenated aromatic acetamide derivative. Its chemical structure, featuring a bromophenyl group attached to an N,N-dimethylacetamide moiety, makes it a compound of interest in medicinal chemistry and organic synthesis. It is recognized as a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical industry.[1] This technical guide provides a comprehensive overview of the available physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential, yet currently undocumented, biological significance.
Chemical and Physical Properties
A thorough review of available data provides the following physical and chemical properties for this compound. It is important to note that while some fundamental identifiers are readily available, comprehensive experimental data remains limited in publicly accessible databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | |
| CAS Number | 19715-80-1 | [2] |
| Molecular Formula | C₁₀H₁₂BrNO | [2] |
| Molecular Weight | 242.11 g/mol | Calculated |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Experimental Protocols
The synthesis of this compound can be achieved through the amidation of 2-(4-bromophenyl)acetic acid with dimethylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.
Synthesis of this compound
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
2-(4-bromophenyl)acetic acid
-
Dimethylamine solution (e.g., 2 M in THF) or dimethylamine hydrochloride
-
A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Experimental Workflow:
References
Structural Analysis of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of the pharmaceutical intermediate, 2-(4-bromophenyl)-N,N-dimethylacetamide (CAS No. 19715-80-1).[1] Due to the limited availability of direct experimental data for this specific compound in published literature, this report combines theoretical predictions, comparative analysis with structurally related molecules, and established analytical methodologies to build a robust structural profile.
Physicochemical Properties
This compound is a derivative of N,N-dimethylacetamide, a widely used polar aprotic solvent in organic synthesis.[2] The introduction of a 4-bromophenyl group significantly influences its physicochemical properties, making it a valuable building block in the synthesis of more complex pharmaceutical compounds.[1]
| Property | Predicted/Known Value | Source |
| CAS Number | 19715-80-1 | |
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.12 g/mol | |
| IUPAC Name | This compound | |
| Purity (typical) | >95% | |
| Physical Form | Solid (predicted) | - |
| Storage | Sealed in dry, room temperature conditions |
Synthesis and Purification
A standard and reliable method for the synthesis of this compound involves the amidation of 4-bromophenylacetic acid or its corresponding acyl chloride with dimethylamine. The following protocol is a generalized procedure based on established organic chemistry reactions.[1][2][3]
Experimental Protocol: Synthesis from 4-bromophenylacetic acid
Materials:
-
4-bromophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dimethylamine (2M solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenylacetic acid in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (or oxalyl chloride) dropwise. Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Amidation: In a separate flask, dissolve dimethylamine in anhydrous THF and cool to 0 °C. Slowly add the freshly prepared 4-bromophenylacetyl chloride solution to the dimethylamine solution. Add triethylamine to scavenge the HCl byproduct. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield the pure product.
Structural Characterization
The structural elucidation of this compound is achieved through a combination of crystallographic and spectroscopic techniques.
X-ray Crystallography
While no specific crystal structure for this compound is publicly available, analysis of the closely related compound, 2-bromo-N-(4-bromophenyl)acetamide , provides valuable insights into the potential solid-state conformation and packing.
| Parameter | 2-bromo-N-(4-bromophenyl)acetamide |
| Molecular Formula | C₈H₇Br₂NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.4987 (3) |
| b (Å) | 23.152 (1) |
| c (Å) | 9.1098 (5) |
| β (°) | 99.713 (6) |
| V (ų) | 935.22 (9) |
| Z | 4 |
Data for 2-bromo-N-(4-bromophenyl)acetamide obtained from a published crystallographic study.
In this related structure, molecules are packed into supramolecular chains by N—H⋯O hydrogen bonds. It is plausible that in this compound, intermolecular interactions will be dominated by weaker C-H...O interactions and dipole-dipole interactions due to the absence of an N-H donor.
Spectroscopic Analysis
Predicted NMR data for this compound is presented below, with comparative experimental data from the structurally similar N-(4-bromophenyl)acetamide .[4]
¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparative Data (N-(4-bromophenyl)acetamide) |
| ~ 7.45 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) | 7.43-7.45 (m, 4H for both doublets) |
| ~ 7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Br) | 7.43-7.45 (m, 4H for both doublets) |
| ~ 3.65 | s | 2H | -CH₂- | - |
| ~ 3.00 | s | 3H | -N(CH₃)₂ | - |
| ~ 2.95 | s | 3H | -N(CH₃)₂ | - |
Note: The two N-methyl groups are expected to be non-equivalent due to restricted rotation around the amide C-N bond, resulting in two distinct singlets.
¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Comparative Data (N-(4-bromophenyl)acetamide) |
| ~ 171.0 | C=O | 168.36 |
| ~ 135.0 | Ar-C (ipso to CH₂) | 136.91 |
| ~ 131.8 | Ar-CH (ortho to Br) | 131.95 |
| ~ 130.5 | Ar-CH (meta to Br) | - |
| ~ 121.0 | Ar-C (ipso to Br) | 121.36 |
| ~ 41.0 | -CH₂- | - |
| ~ 37.5 | -N(CH₃)₂ | - |
| ~ 35.5 | -N(CH₃)₂ | - |
The predicted key IR absorption bands for this compound are listed below, with comparisons to N,N-dimethylacetamide.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Data (N,N-dimethylacetamide) |
| ~ 3050-3000 | Medium | Aromatic C-H stretch | - |
| ~ 2930 | Medium | Aliphatic C-H stretch | ~2930 cm⁻¹ |
| ~ 1650 | Strong | C=O (amide) stretch | ~1650 cm⁻¹ |
| ~ 1490 | Medium | Aromatic C=C stretch | - |
| ~ 1400 | Medium | C-N stretch | ~1400 cm⁻¹ |
| ~ 1010 | Strong | C-Br stretch | - |
| ~ 820 | Strong | para-disubstituted C-H bend | - |
The predicted mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Ion | Notes |
| 241/243 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 170/172 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |
| 119 | [C₉H₁₀]⁺ | Further fragmentation. |
| 72 | [CH₂=C(O)N(CH₃)₂]⁺ | McLafferty rearrangement fragment. |
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel compound like this compound.
Conclusion
This technical guide provides a detailed structural analysis of this compound based on theoretical predictions and comparative data from related compounds. The presented information on its synthesis, physicochemical properties, and spectroscopic characteristics offers a valuable resource for researchers in organic synthesis and drug development. While direct experimental data remains to be published, the compiled analysis provides a strong foundation for the utilization of this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(4-bromophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical and organic synthesis.[1] This document outlines the requisite starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Overview of Synthetic Pathways
The synthesis of this compound predominantly proceeds through a two-stage process. The initial stage involves the synthesis of the crucial precursor, 2-(4-bromophenyl)acetic acid. Subsequently, this carboxylic acid is converted to the final N,N-dimethylated amide product. Several viable routes exist for the synthesis of the 2-(4-bromophenyl)acetic acid intermediate, offering flexibility based on the availability of starting materials.
Synthesis of the Key Intermediate: 2-(4-bromophenyl)acetic acid
Multiple effective methods have been established for the synthesis of 2-(4-bromophenyl)acetic acid. The selection of a particular route may be guided by factors such as the availability of precursors, cost, and desired scale of production.
Route 1: Bromination of Phenylacetic Acid
A direct approach to 2-(4-bromophenyl)acetic acid involves the electrophilic aromatic substitution of phenylacetic acid. This method typically employs bromine in the presence of a catalyst to achieve para-substitution on the phenyl ring.
Route 2: From 4-Bromobenzyl Bromide via Cyanation and Hydrolysis
This two-step pathway commences with the cyanation of 4-bromobenzyl bromide to yield 4-bromophenylacetonitrile. The nitrile is then subjected to hydrolysis to afford the desired carboxylic acid.
Route 3: Hydrolysis of 4-Bromophenylacetonitrile
For researchers with access to 4-bromophenylacetonitrile, a straightforward hydrolysis step can efficiently produce 2-(4-bromophenyl)acetic acid.
Synthesis of this compound from 2-(4-bromophenyl)acetic acid
The conversion of 2-(4-bromophenyl)acetic acid to its N,N-dimethylamide derivative is most commonly achieved via a two-step, one-pot procedure involving the formation of an acyl chloride intermediate.
Activation of the Carboxylic Acid
The carboxylic acid is first activated by converting it to the more reactive acyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds efficiently, often with the evolution of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion.
Amidation with Dimethylamine
The resulting 2-(4-bromophenyl)acetyl chloride is then reacted in situ with dimethylamine to form the final product, this compound. The reaction is a nucleophilic acyl substitution where the dimethylamine displaces the chloride ion.
Experimental Protocols
Synthesis of 2-(4-bromophenyl)acetyl chloride
Materials:
-
2-(4-bromophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-(4-bromophenyl)acetic acid in anhydrous DCM is prepared.
-
Thionyl chloride (typically in slight excess) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a specified period to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-(4-bromophenyl)acetyl chloride, which is often used in the next step without further purification.
Synthesis of this compound
Materials:
-
Crude 2-(4-bromophenyl)acetyl chloride
-
Dimethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
The crude 2-(4-bromophenyl)acetyl chloride is dissolved in anhydrous DCM in a reaction vessel equipped with a stirrer and an addition funnel, and the solution is cooled in an ice bath.
-
A solution of dimethylamine and triethylamine in DCM is added dropwise to the cooled solution of the acid chloride. The triethylamine acts as a scavenger for the HCl produced during the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the amidation.
-
The reaction mixture is then washed successively with dilute aqueous acid (e.g., 1N HCl) to remove excess dimethylamine and triethylamine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by techniques such as column chromatography or recrystallization to obtain a product of high purity.[1]
Quantitative Data
The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields can vary based on reaction scale and specific conditions.
Table 1: Synthesis of 2-(4-bromophenyl)acetyl chloride
| Parameter | Value |
| Starting Material | 2-(4-bromophenyl)acetic acid |
| Reagent | Thionyl chloride |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Product | 2-(4-bromophenyl)acetyl chloride |
| Yield | Typically high (>90%) |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-(4-bromophenyl)acetyl chloride |
| Reagent | Dimethylamine |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
| Product | This compound |
| Purity | >99% achievable after purification[1] |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships of starting materials to the final product.
References
Navigating the Solubility Landscape of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Solubility: General Principles
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 2-(4-bromophenyl)-N,N-dimethylacetamide possesses both polar (the dimethylacetamide group) and nonpolar (the bromophenyl group) characteristics. The bromine atom introduces some polarity and the aromatic ring allows for van der Waals interactions. Therefore, its solubility will be influenced by the solvent's polarity, hydrogen bonding capability, and dielectric constant.
Based on the structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. For instance, the related compound bromobenzene is known to be soluble in solvents such as ethanol, diethyl ether, and acetone.
Qualitative Solubility Profile of a Related Compound: N,N-Dimethylacetamide
To provide a general reference, the following table summarizes the qualitative solubility of N,N-dimethylacetamide (DMAc), a structurally related polar aprotic solvent. While not the target compound, this information offers insights into the types of solvents that are likely to be effective.
| Solvent Class | Example Solvents | Expected Miscibility of N,N-Dimethylacetamide |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Miscible |
| Polar Protic | Water, Ethanol, Methanol | Miscible |
| Nonpolar Aromatic | Benzene, Toluene | Miscible |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible |
| Halogenated | Dichloromethane, Chloroform | Miscible |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Poorly soluble to immiscible |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental methods must be employed. The following are detailed protocols for commonly used techniques.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known mass of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter. The filtration step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and place it in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.
-
Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent.
Isothermal Shake-Flask Method
The shake-flask method is another robust technique for determining thermodynamic solubility.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Constant temperature water bath with shaking capabilities
-
Vials with screw caps
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to several vials. Add a known volume of the solvent to each vial.
-
Equilibration: Place the sealed vials in the constant temperature shaking water bath. The time required to reach equilibrium should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant).
-
Sample Collection and Analysis: After reaching equilibrium, stop the shaking and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant.
-
Dilution and Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
Solubility Calculation: The solubility is determined from the measured concentration in the saturated solution.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: General workflow for experimental solubility determination.
This guide provides a foundational understanding and practical methodologies for assessing the solubility of this compound. By employing the detailed experimental protocols, researchers can generate the specific quantitative data required for their drug development and research applications.
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-(4-bromophenyl)-N,N-dimethylacetamide
For Immediate Release – This technical guide provides an in-depth analysis of the potential applications of 2-(4-bromophenyl)-N,N-dimethylacetamide in medicinal chemistry. Primarily utilized as a key building block, this compound's structural framework is central to the synthesis of a diverse range of bioactive molecules with therapeutic potential in oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a vital pharmaceutical intermediate, valued for its adaptable scaffold in the synthesis of novel therapeutic agents. While not known for its intrinsic biological activity, its derivatives have demonstrated significant potential in various fields of medicine. The presence of a bromine atom on the phenyl ring and a readily modifiable N,N-dimethylacetamide group allows for extensive chemical exploration, leading to the development of compounds with potent anticancer and antimicrobial properties. This guide will delve into the synthetic utility, biological activities of its derivatives, and the underlying structure-activity relationships that make this scaffold a valuable asset in modern drug discovery.
The 2-(4-bromophenyl)acetamide Core: A Privileged Scaffold
The 2-(4-bromophenyl)acetamide core structure is a recurring motif in medicinal chemistry, offering a unique combination of structural features that are advantageous for drug design. The phenyl ring provides a rigid anchor for substituent placement, while the acetamide linkage offers a site for introducing diversity. The bromine atom is particularly useful, serving as a handle for various cross-coupling reactions to build more complex molecular architectures. This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity.
Therapeutic Avenues for Derivatives
Research into derivatives of the 2-(4-bromophenyl)acetamide scaffold has revealed promising activity in several key therapeutic areas.
Anticancer Applications
The 2-(4-bromophenyl) moiety has been successfully incorporated into novel molecular frameworks exhibiting potent anticancer activity.
A series of quinoline-oxadiazole derivatives featuring the 2-(4-bromophenyl) group have been synthesized and evaluated for their antiproliferative effects. Several of these compounds have shown significant cytotoxicity against human cancer cell lines, with some exhibiting greater potency than the established anticancer drug Erlotinib.[1]
Table 1: Anticancer Activity of 2-(4-bromophenyl)quinoline-oxadiazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL)[1] |
| 8c | HepG2 (Liver Cancer) | 0.14 |
| MCF-7 (Breast Cancer) | 0.22 | |
| 12d | HepG2 (Liver Cancer) | 0.18 |
| MCF-7 (Breast Cancer) | 0.25 | |
| Erlotinib (Reference) | HepG2 (Liver Cancer) | 0.308 |
| MCF-7 (Breast Cancer) | 0.512 |
The significance of the 4-bromophenyl group is further underscored in studies of brominated coelenteramine analogs, where its presence is deemed essential for their anticancer properties.[2] These compounds have demonstrated notable cytotoxicity against gastric and lung cancer cell lines.
Table 2: Cytotoxicity of Brominated Coelenteramine Analog (Br-Clm)
| Cell Line | IC50 (µM)[3] |
| Gastric Cancer | 15.2 |
| Lung Cancer | 32.6 |
Antimicrobial Agents
The versatility of the 2-(4-bromophenyl)acetamide scaffold extends to the development of novel antimicrobial agents.
Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have been synthesized and screened for their ability to inhibit the growth of various microbial pathogens. Several compounds have shown promising activity, particularly against Staphylococcus aureus.[1]
Table 3: Antimicrobial Activity of 2-(4-bromophenyl)quinoline-4-carbohydrazide Derivatives
| Compound ID | Microorganism | MIC (µM)[1] |
| 5 | S. aureus | 49.04 |
| 6b | S. aureus | 38.64 |
| 10 | S. aureus | 191.36 |
| 11 | S. aureus | 192.29 |
Synthetic and Experimental Protocols
General Synthetic Procedure for N-Aryl-2-(4-bromophenyl)acetamides
The synthesis of N-aryl-2-(4-bromophenyl)acetamide derivatives is typically achieved through a standard amide coupling reaction.
Materials:
-
2-(4-bromophenyl)acetic acid
-
Appropriate aniline derivative
-
Coupling agents (e.g., EDC, HOBt)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DCM, DMF)
Protocol:
-
Dissolve 2-(4-bromophenyl)acetic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the coupling agents (1.2 equivalents) and the base (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the aniline derivative (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.
In Vitro Cytotoxicity Screening (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT assay.
Protocol:
-
Seed human cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Visualized Pathways and Workflows
The following diagrams illustrate the central role of the 2-(4-bromophenyl)acetamide scaffold in the generation of diverse bioactive molecules and the general workflow for their discovery and development.
Caption: Synthetic utility of the this compound scaffold.
Caption: A typical drug discovery workflow starting from the 2-(4-bromophenyl)acetamide scaffold.
Future Outlook
The 2-(4-bromophenyl)acetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven utility in the development of potent anticancer and antimicrobial compounds warrants further investigation. Future efforts should focus on expanding the diversity of derivatives through innovative synthetic strategies and exploring their potential against a broader range of biological targets. The insights gained from ongoing SAR studies will undoubtedly pave the way for the next generation of drugs derived from this versatile chemical entity.
References
Methodological & Application
Synthesis of N-Aryl Amides from 2-(4-bromophenyl)-N,N-dimethylacetamide: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of N-aryl amides starting from 2-(4-bromophenyl)-N,N-dimethylacetamide. The primary synthetic strategy employed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] The resulting N-aryl-2-(4-aminophenyl)acetamide scaffold is a privileged structure in medicinal chemistry, notably appearing in potent inhibitors of key signaling proteins such as Aurora kinases and p38 mitogen-activated protein kinase (MAPK), which are implicated in cancer and inflammatory diseases.[3][4][5]
Application Notes
The synthesis of N-aryl amides from this compound opens avenues for the exploration of novel therapeutic agents. The core structure, a substituted phenylacetamide, is a versatile scaffold that has been successfully utilized in the development of various biologically active molecules.
Anticancer Drug Discovery:
A significant application of the synthesized amides lies in the field of oncology. The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, which shares structural similarities with the products of the described synthesis, has been identified in potent inhibitors of Aurora A and B kinases.[5] These kinases are crucial regulators of mitosis, and their aberrant expression is a hallmark of many cancers.[4][6] Inhibition of Aurora kinases leads to mitotic errors and subsequent apoptosis in cancer cells, making them attractive targets for cancer therapy.[7] Specifically, compounds bearing the N-aryl-2-(4-aminophenyl)acetamide core have been investigated as selective Aurora B kinase inhibitors.
Furthermore, the p38 MAPK signaling pathway, which plays a critical role in cellular responses to stress and inflammation, is also a key target in cancer therapy.[3][8] Phenylpyridazinone-based structures have been developed as selective p38 MAPK inhibitors.[9] The N-aryl amides synthesized from this compound can be designed to mimic the necessary pharmacophoric features for p38 MAPK inhibition, offering a potential new class of anticancer agents.
Experimental Protocols
The following section details the generalized protocol for the Buchwald-Hartwig amination of this compound with various aryl amines.
General Procedure for the Palladium-Catalyzed Amination:
A resealable Schlenk tube is charged with this compound (1.0 equiv.), the corresponding aryl amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene or dioxane) is then added, and the tube is sealed. The reaction mixture is stirred at a specified temperature (typically 80-110 °C) for the time required for complete conversion of the starting material, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2-(4-(dimethylcarbamoyl)methylphenyl)amine.
Data Presentation: Synthesis of N-Aryl-2-(4-(dimethylcarbamoyl)methylphenyl)amines
| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85[10] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 78[2] |
| 3 | 3-Chloroaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 14 | 82 |
| 4 | 4-(Trifluoromethyl)aniline | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 75 |
| 5 | 2-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 18 | 72[10] |
| 6 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2.0) | Toluene | 90 | 24 | 91 |
*Yields are based on literature for similar Buchwald-Hartwig amination reactions and are representative.[2][10] Optimization may be required for specific substrates.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the synthesis of N-aryl amides.
Signaling Pathway: Inhibition of the p38 MAPK Pathway
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora-kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Suzuki Coupling Reactions of 2-(4-bromophenyl)-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-(4-bromophenyl)-N,N-dimethylacetamide in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1][2] This reaction is favored for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[3][4]
General Reaction Scheme
The Suzuki coupling of this compound with a generic arylboronic acid is illustrated below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are generalized based on common procedures for Suzuki coupling reactions of aryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the reaction with a new arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene/Water or 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Under the inert atmosphere, add the degassed solvent mixture (e.g., 4 mL of toluene and 1 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-arylphenyl)-N,N-dimethylacetamide.
Protocol 2: High-Yielding Conditions with a Buchwald Ligand
For challenging substrates or to improve yields, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) can be used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol) to a dry reaction vessel with a stir bar.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vessel and heat the mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various aryl bromides with arylboronic acids, which can be considered indicative for the coupling of this compound.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1.0) | - | Na₂CO₃ (2.0) | DMA | 100 | 24 | >95 | [2] |
| Bromobenzene | Phenylboronic acid | Pd-Fe₂O₄ (20 mg) | - | K₂CO₃ (1.5) | Methanol/Water | 100 | - | High | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5.0) | - | K₃PO₄ (2.0) | 1,4-Dioxane/Water | 70-80 | 18-22 | 60 | [4] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ (2.0) | - | 110 | 8 | ~95 | [8] |
| Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5.0) | K₃PO₄ (3.0) | Toluene | 100 | 12 | 85-95 | General |
Note: DMA = Dimethylacetamide, G-COOH-Pd-10 is a specific heterogeneous catalyst.
Experimental Workflow
The general workflow for performing and analyzing a Suzuki coupling reaction is outlined below.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(4-bromophenyl)-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-(4-bromophenyl)-N,N-dimethylacetamide as a key building block. This versatile substrate, featuring a reactive aryl bromide moiety, is a valuable component in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] These reactions have revolutionized the construction of complex molecular architectures and are widely employed in the pharmaceutical and materials science industries.[3] The general catalytic cycle for these transformations involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (in Suzuki-Miyaura and Sonogashira reactions) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][4][5]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound with various coupling partners. These conditions are derived from protocols for structurally analogous substrates, such as N,N-dimethyl-4-bromobenzamide and other functionalized aryl bromides.
| Coupling Reaction | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~95 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 18 | ~92 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | ~90 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | ~85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3) | THF | 60 | 6 | ~88 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (4) | DMF | 80 | 8 | ~85 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, palladium acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.[6]
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Finally, add the amine via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
After filtration and concentration, purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the C-C bond formation between this compound and a terminal alkyne.[7]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.[7]
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflows for the described palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application of 2-(4-bromophenyl)-N,N-dimethylacetamide as a Pharmaceutical Intermediate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-bromophenyl)-N,N-dimethylacetamide is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a brominated phenyl ring and a dimethylacetamide group, provides a versatile scaffold for the construction of more complex molecules. The bromine atom serves as a key functional group for carbon-carbon bond formation, often through cross-coupling reactions, while the dimethylacetamide moiety can be a precursor to other functional groups or part of the final drug structure. This document outlines the application of this intermediate in the synthesis of the first-generation antihistamine, Brompheniramine, and provides a detailed, proposed experimental protocol for its synthesis.
Key Application: Synthesis of Brompheniramine
Brompheniramine is a histamine H1 receptor antagonist used to treat symptoms of the common cold and allergic rhinitis, such as runny nose, itchy and watery eyes, and sneezing.[1][2] It functions by blocking the action of histamine, a substance in the body that causes allergic symptoms.[1] The structure of Brompheniramine, which is 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, contains the core 4-bromophenyl and N,N-dimethyl groups present in the intermediate this compound.
Proposed Synthetic Pathway
A plausible synthetic route to Brompheniramine from this compound involves a Grignard reaction with 2-picolylmagnesium chloride, followed by reduction of the resulting amide. This proposed pathway leverages established organometallic and reduction chemistries.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19715-80-1 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 78-82 °C |
| Purity | ≥98% |
Table 2: Proposed Reaction Parameters for the Synthesis of Brompheniramine
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |
| 1 | Grignard Reaction | This compound, 2-Picolylmagnesium chloride | Anhydrous THF | 0 to RT | 4-6 | 70-80 |
| 2 | Reduction | Lithium aluminum hydride (LAH) | Anhydrous THF | 0 to Reflux | 8-12 | 80-90 |
| 3 | Purification | Column Chromatography | Ethyl acetate/Hexane | RT | - | >95 (purity) |
Experimental Protocols
Protocol 1: Proposed Synthesis of 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide via Grignard Reaction
Objective: To synthesize the amide intermediate for Brompheniramine through a Grignard reaction.
Materials:
-
This compound
-
2-(Chloromethyl)pyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under a nitrogen atmosphere.
-
To a round-bottom flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine and a few drops of a solution of 2-(chloromethyl)pyridine (1.1 eq.) in anhydrous THF.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and bubbling), add the remaining solution of 2-(chloromethyl)pyridine in anhydrous THF dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-picolylmagnesium chloride).
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide.
-
Protocol 2: Synthesis of Brompheniramine via Reduction of the Amide Intermediate
Objective: To reduce the amide intermediate to the final amine product, Brompheniramine.
Materials:
-
Crude 3-(4-bromophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropanamide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reduction:
-
Under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF in a round-bottom flask and cool to 0 °C.
-
Dissolve the crude amide from Protocol 1 in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield crude Brompheniramine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Brompheniramine.
-
Mandatory Visualizations
Caption: Proposed synthetic workflow for Brompheniramine.
Caption: Signaling pathway of histamine and Brompheniramine action.
References
Application Notes and Protocols for the Synthesis of Derivatives from 2-(4-bromophenyl)-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 2-(4-bromophenyl)-N,N-dimethylacetamide. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily through palladium-catalyzed cross-coupling reactions that functionalize the aryl bromide moiety.[1] The protocols outlined below describe common and effective methods for C-N, C-C, and C-CN bond formation.
Overview of Synthetic Pathways
This compound is an ideal substrate for various cross-coupling reactions due to the presence of a reactive aryl bromide. The primary synthetic routes to diversify this core structure include Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and cyanation. These reactions allow for the introduction of a wide range of functional groups, leading to a library of novel compounds with potential applications in drug discovery and materials science.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of various derivatives. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[2][3][4][5] This method is highly versatile for the synthesis of a wide range of aryl amines from aryl halides.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Stir the mixture at a temperature between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading. |
| Ligand | XPhos, SPhos, RuPhos, DavePhos | Bulky, electron-rich phosphine ligands are generally effective.[6] |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | The choice of base can be critical and may require optimization. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous conditions are essential. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines. |
| Amine Substrate | Primary and secondary alkyl/aryl amines | A slight excess of the amine is typically used. |
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a carbon-carbon bond.[7][8][9] It is a powerful tool for the synthesis of biaryl compounds.
Protocol:
-
Reaction Setup: To a flask, add this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a mixture of solvents, such as toluene and water (e.g., 4:1 ratio, 5 mL total volume).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | An aqueous solution of an inorganic base is commonly used. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A two-phase solvent system is often employed. |
| Temperature | 80 - 100 °C | The reaction temperature depends on the reactivity of the substrates. |
| Boronic Acid | Aryl- and heteroarylboronic acids | Electron-rich boronic acids tend to give good yields.[10] |
Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory Scale Synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide (CAS No. 19715-80-1), a valuable intermediate in the pharmaceutical industry.[1] The synthesis is a two-step process commencing with the conversion of commercially available 2-(4-bromophenyl)acetic acid to its corresponding acyl chloride, followed by amidation with dimethylamine. This protocol outlines the necessary reagents, equipment, step-by-step experimental procedures, purification methods, and expected characterization data.
Introduction
This compound is an organic compound frequently utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a brominated phenyl ring and a dimethylacetamide moiety, allows for further functionalization, making it a versatile intermediate.[2][3] This application note details a reliable and reproducible laboratory method for its preparation from 2-(4-bromophenyl)acetic acid.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Acyl Chloride Formation: 2-(4-bromophenyl)acetic acid is reacted with an excess of thionyl chloride (SOCl₂) to form the intermediate, 2-(4-bromophenyl)acetyl chloride.
-
Amidation: The freshly prepared acyl chloride is then reacted with dimethylamine to yield the final product, this compound.

Materials and Equipment
A summary of the required reagents is provided in Table 1. All chemicals should be of analytical grade and used as received from commercial suppliers.[4]
Table 1: Reagent Properties
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(4-bromophenyl)acetic acid | 1878-68-8 | C₈H₇BrO₂ | 215.04 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Dimethylamine (2.0 M in THF) | 124-40-3 | C₂H₇N | 45.08 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
pH paper
Experimental Protocol
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-(4-bromophenyl)acetic acid (5.0 g, 23.25 mmol).
-
Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (3.4 mL, 46.5 mmol, 2.0 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 2-(4-bromophenyl)acetyl chloride as an oil, which should be used immediately in the next step without further purification.
-
Dissolve the crude acyl chloride from Step 1 in 30 mL of anhydrous DCM in a 250 mL round-bottom flask and cool the flask in an ice-water bath to 0°C.
-
While stirring vigorously, slowly add a 2.0 M solution of dimethylamine in THF (23.25 mL, 46.5 mmol, 2.0 eq.) dropwise, ensuring the temperature remains below 10°C. A white precipitate (dimethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Quench the reaction by slowly adding 30 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Presentation
The following tables summarize typical experimental and characterization data for this synthesis.
Table 2: Typical Experimental Results
| Parameter | Value |
| Starting Material (2-(4-bromophenyl)acetic acid) | 5.0 g |
| Product (this compound) | ~5.1 g |
| Theoretical Yield | 5.63 g |
| Yield | ~90% |
| Appearance | White crystalline solid |
| Melting Point | 88-90 °C |
Table 3: Expected Product Characterization Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.46 (d, 2H), 7.15 (d, 2H), 3.65 (s, 2H), 3.03 (s, 3H), 2.95 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.5, 134.5, 131.8, 131.0, 121.0, 41.5, 37.2, 35.8 |
| IR (KBr, cm⁻¹) | ν: ~2930 (C-H), ~1645 (C=O, amide), ~1070 (C-Br), ~1010 (para-subst. C-H bend) |
| MS (ESI) | m/z: 242.03 [M]+, 244.03 [M+2]+ |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is highly corrosive and toxic and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Dimethylamine is a flammable and toxic gas. Use a pre-made solution in a suitable solvent (e.g., THF) to avoid handling the gas directly.
Workflow Visualization
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Monitoring 2-(4-bromophenyl)-N,N-dimethylacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate tracking of reaction progress, quantification of product yield, and identification of potential impurities.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. First, 2-(4-bromophenyl)acetic acid is converted to its corresponding acid chloride, 2-(4-bromophenyl)acetyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with dimethylamine to yield the final product.
Anwendungshinweise und Protokolle zur Derivatisierung von 2-(4-Bromphenyl)-N,N-dimethylacetamid für das biologische Screening
Anwendungsbereich: Diese Anwendungshinweise beschreiben detaillierte Protokolle für die chemische Derivatisierung von 2-(4-Bromphenyl)-N,N-dimethylacetamid und das anschließende biologische Screening der synthetisierten Analoga. Die hier beschriebenen Methoden eignen sich für Forscher in der medizinischen Chemie und der Wirkstoffentwicklung, die neue biologisch aktive Moleküle auf der Basis des Phenylacetamid-Grundgerüsts untersuchen möchten.
Einleitung
Das Molekül 2-(4-Bromphenyl)-N,N-dimethylacetamid dient als vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten. Die Präsenz des Bromatoms am Phenylring ermöglicht eine Funktionalisierung mittels etablierter Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung und der Buchwald-Hartwig-Aminierung. Diese Reaktionen erlauben die Einführung diverser funktioneller Gruppen und struktureller Motive, was zur Erzeugung einer Bibliothek von Verbindungen mit potenziell unterschiedlichen biologischen Aktivitäten führt. Phenylacetamid-Derivate haben bereits vielversprechende Aktivitäten in verschiedenen therapeutischen Bereichen gezeigt, einschließlich als Antikrebsmittel.[1][2][3]
Diese Anwendungshinweise bieten detaillierte, schrittweise Protokolle für die Synthese von Derivaten und deren anschließende Evaluierung in relevanten biologischen Assays, wie Zytotoxizitäts-, Kinase-Inhibitions- und G-Protein-gekoppelten Rezeptor (GPCR)-Bindungsassays.
Chemische Derivatisierung
Die Derivatisierung von 2-(4-Bromphenyl)-N,N-dimethylacetamid kann effizient durch Palladium-katalysierte Kreuzkupplungsreaktionen am Arylbromid erreicht werden. Im Folgenden werden Protokolle für die Suzuki-Miyaura-Kupplung zur Bildung von C-C-Bindungen und die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen beschrieben.
Experimenteller Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum biologischen Screening.
Protokoll 1: Suzuki-Miyaura-Kupplung zur Synthese von 2-(4-Arylphenyl)-N,N-dimethylacetamiden
Dieses Protokoll beschreibt die Palladium-katalysierte Kupplung von 2-(4-Bromphenyl)-N,N-dimethylacetamid mit verschiedenen Arylboronsäuren.
Materialien:
-
2-(4-Bromphenyl)-N,N-dimethylacetamid
-
Arylboronsäure (1.2 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Kaliumphosphat (K₃PO₄, 2.0 Äquivalente)
-
Wasserfreies, entgastes 1,4-Dioxan/Wasser (4:1)
-
Argon- oder Stickstoffgas
-
Standard-Glasgeräte für Reaktionen unter Schutzgasatmosphäre
Durchführung:
-
In einem trockenen Schlenk-Kolben werden 2-(4-Bromphenyl)-N,N-dimethylacetamid (1.0 Äq.), die entsprechende Arylboronsäure (1.2 Äq.) und K₃PO₄ (2.0 Äq.) vorgelegt.
-
Der Kolben wird verschlossen und dreimal evakuiert und mit Inertgas (Argon) gefüllt, um eine sauerstofffreie Atmosphäre zu gewährleisten.
-
Unter Inertgasatmosphäre werden Pd(OAc)₂ (2 mol%) und SPhos (4 mol%) zugegeben.
-
Das entgaste Lösungsmittelgemisch (1,4-Dioxan/Wasser, 4:1) wird mittels einer Spritze zugegeben, um eine Konzentration des Arylbromids von ca. 0.2 M zu erreichen.
-
Die Reaktionsmischung wird bei 100 °C für 12-24 Stunden kräftig gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt.
-
Die Mischung wird mit Ethylacetat verdünnt und nacheinander mit Wasser und gesättigter NaCl-Lösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 2-(4-Arylphenyl)-N,N-dimethylacetamid-Derivat zu erhalten.
Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von 2-(4-Aminophenyl)-N,N-dimethylacetamiden
Dieses Protokoll beschreibt die Palladium-katalysierte Kupplung von 2-(4-Bromphenyl)-N,N-dimethylacetamid mit verschiedenen primären oder sekundären Aminen.
Materialien:
-
2-(4-Bromphenyl)-N,N-dimethylacetamid
-
Primäres oder sekundäres Amin (1.2 Äquivalente)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Natrium-tert-butanolat (NaOtBu, 1.4 Äquivalente)
-
Wasserfreies, entgastes Toluol
-
Argon- oder Stickstoffgas
-
Standard-Glasgeräte für Reaktionen unter Schutzgasatmosphäre
Durchführung:
-
In einem trockenen Schlenk-Kolben werden Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) und NaOtBu (1.4 Äq.) vorgelegt.
-
Der Kolben wird verschlossen und dreimal evakuiert und mit Inertgas (Argon) gefüllt.
-
Wasserfreies Toluol wird zugegeben und die Mischung für 10 Minuten bei Raumtemperatur gerührt.
-
2-(4-Bromphenyl)-N,N-dimethylacetamid (1.0 Äq.) und das entsprechende Amin (1.2 Äq.) werden zugegeben.
-
Die Reaktionsmischung wird bei 100-110 °C für 4-24 Stunden kräftig gerührt.[4][5]
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt.
-
Die Mischung wird mit Ethylacetat verdünnt und durch eine kurze Kieselgelsäule filtriert, um den Katalysator zu entfernen.
-
Das Filtrat wird unter reduziertem Druck eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel oder durch Kristallisation gereinigt, um das gewünschte 2-(4-Aminophenyl)-N,N-dimethylacetamid-Derivat zu erhalten.
Biologisches Screening
Die neu synthetisierten Derivate können auf eine Vielzahl biologischer Aktivitäten getestet werden. Im Folgenden werden Protokolle für Zytotoxizitäts-Screenings, Kinase-Inhibitions-Assays und GPCR-Bindungsstudien vorgestellt.
Protokoll 3: Zytotoxizitäts-Screening mittels MTT-Assay
Dieser Assay bestimmt die zytotoxische Wirkung der Verbindungen auf humane Krebszelllinien.[2][6]
Materialien:
-
Humane Krebszelllinien (z.B. MCF-7 (Brustkrebs), PC-3 (Prostatakrebs), HCT116 (Darmkrebs))
-
Zellkulturmedium (z.B. DMEM oder RPMI-1640) mit 10% fötalem Kälberserum (FCS) und 1% Penicillin/Streptomycin
-
Testverbindungen in DMSO gelöst
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten
Durchführung:
-
Die Zellen werden in 96-Well-Platten in einer Dichte von 5 x 10³ Zellen pro Well ausgesät und über Nacht bei 37 °C und 5% CO₂ inkubiert.
-
Die Testverbindungen werden in verschiedenen Konzentrationen (z.B. 0.1, 1, 10, 50, 100 µM) zum Medium gegeben. Eine Negativkontrolle (nur mit DMSO-Vehikel) und eine Positivkontrolle (z.B. Doxorubicin) werden mitgeführt.
-
Die Platten werden für 48 Stunden bei 37 °C und 5% CO₂ inkubiert.
-
Nach der Inkubation werden 20 µL der MTT-Lösung zu jedem Well gegeben und für weitere 3-4 Stunden inkubiert.
-
Das Medium wird vorsichtig entfernt und 100 µL DMSO werden zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Die Platten werden für 10 Minuten auf einem Schüttler inkubiert.
-
Die Absorption wird bei 570 nm mit einem Plattenlesegerät gemessen.
-
Die prozentuale Zellviabilität wird im Vergleich zur Negativkontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt wird) werden bestimmt.
Zusammenfassung der Zytotoxizitätsdaten für analoge Phenylacetamide
Die folgende Tabelle fasst publizierte IC₅₀-Werte für strukturell verwandte Phenylacetamid-Derivate zusammen, um einen Referenzrahmen für neu synthetisierte Verbindungen zu bieten.
| Verbindungsklasse | Derivat | Zelllinie | IC₅₀ (µM) | Referenz |
| 2-(4-Fluorphenyl)-N-phenylacetamide | 2-Nitro-substituiert | PC-3 | 52 | [1] |
| 2-(4-Fluorphenyl)-N-phenylacetamide | 4-Nitro-substituiert | PC-3 | 80 | [1] |
| 2-(4-Fluorphenyl)-N-phenylacetamide | 4-Nitro-substituiert | MCF-7 | 100 | [1] |
| N-Butyl-2-phenylacetamide | 4-Chlor-substituiert | MCF-7 | 0.7 ± 0.08 | [2] |
| N-Butyl-2-phenylacetamide | 4-Brom-substituiert | MDA-MB-468 | 0.6 ± 0.08 | [2] |
| N-Butyl-2-phenylacetamide | 4-Brom-substituiert | PC-12 | 0.6 ± 0.08 | [2] |
| Phenylacetamid-1H-imidazol-5-on | KIM-161 | HCT116 | 0.294 | [7] |
| Phenylacetamid-1H-imidazol-5-on | KIM-161 | HL60 | 0.362 | [7] |
Protokoll 4: Kinase-Inhibitions-Assay
Dieses Protokoll dient der Bestimmung der inhibitorischen Aktivität der synthetisierten Verbindungen gegenüber spezifischen Proteinkinasen.
Materialien:
-
Rekombinante humane Proteinkinase (z.B. EGFR, Src, Abl)
-
Spezifisches Peptidsubstrat für die Kinase
-
ATP ([γ-³²P]ATP oder für nicht-radioaktive Assays)
-
Kinase-Reaktionspuffer
-
Testverbindungen in DMSO
-
Staurosporin (Positivkontrolle)
-
Filterplatten oder alternative Detektionssysteme (z.B. Fluoreszenz-Polarisation, TR-FRET)
Durchführung (Beispiel für einen radioaktiven Filterbindungsassay):
-
Die Kinase-Reaktion wird in einem Gesamtvolumen von 25 µL pro Well in einer 96-Well-Platte angesetzt.
-
Jedes Well enthält Kinase-Reaktionspuffer, die rekombinante Kinase, das Peptidsubstrat und die Testverbindung in der gewünschten Konzentration.
-
Die Reaktion wird durch die Zugabe von ATP (gemischt mit [γ-³²P]ATP) gestartet.
-
Die Platte wird für 30-60 Minuten bei 30 °C inkubiert.
-
Die Reaktion wird durch Zugabe von Phosphorsäure gestoppt.
-
Die Reaktionsmischung wird auf eine Filterplatte transferiert, die das phosphorylierte Substrat bindet.
-
Die Filterplatte wird mehrmals gewaschen, um ungebundenes [γ-³²P]ATP zu entfernen.
-
Nach dem Trocknen wird die Radioaktivität in jedem Well mit einem Szintillationszähler gemessen.
-
Die prozentuale Inhibition wird im Vergleich zur Kontrolle ohne Inhibitor berechnet und die IC₅₀-Werte werden bestimmt.
Protokoll 5: GPCR-Bindungsassay
Dieses Protokoll beschreibt einen kompetitiven Bindungsassay zur Bestimmung der Affinität der Verbindungen zu einem G-Protein-gekoppelten Rezeptor (GPCR).
Materialien:
-
Membranpräparationen von Zellen, die den Ziel-GPCR exprimieren
-
Radioaktiv markierter Ligand ([³H]-Ligand) mit bekannter Affinität zum Rezeptor
-
Bindungspuffer
-
Testverbindungen in DMSO
-
Nicht-markierter Ligand in hoher Konzentration (zur Bestimmung der unspezifischen Bindung)
-
Glasfaserfilter und Harvester
Durchführung:
-
Die Assay-Komponenten werden in einer 96-Well-Platte gemischt: Bindungspuffer, Membranpräparation, [³H]-Ligand in einer Konzentration nahe seines Kᴅ-Wertes und die Testverbindung in verschiedenen Konzentrationen.
-
Für die Bestimmung der Gesamtbindung werden Wells ohne Testverbindung angesetzt.
-
Für die Bestimmung der unspezifischen Bindung werden Wells mit einer sättigenden Konzentration eines nicht-markierten Liganden anstelle der Testverbindung angesetzt.
-
Die Platte wird für 60-120 Minuten bei Raumtemperatur inkubiert, um das Bindungsgleichgewicht zu erreichen.
-
Nach der Inkubation wird der Inhalt der Wells schnell über Glasfaserfilter filtriert, um gebundenen von ungebundenem Radioliganden zu trennen.
-
Die Filter werden mehrmals mit eiskaltem Bindungspuffer gewaschen.
-
Die Radioaktivität auf den Filtern wird mittels Flüssigszintillationszählung gemessen.
-
Die spezifische Bindung wird berechnet, indem die unspezifische Bindung von der Gesamtbindung subtrahiert wird.
-
Die prozentuale Verdrängung des Radioliganden durch die Testverbindung wird berechnet und die IC₅₀- bzw. Kᵢ-Werte werden bestimmt.
Visualisierung von Signalwegen
Die folgenden Diagramme illustrieren relevante zelluläre Signalwege, die durch die synthetisierten Derivate beeinflusst werden könnten.
Apoptose-Signalweg
Abbildung 2: Vereinfachter Apoptose-Signalweg in Krebszellen.[8][9][10]
Rezeptor-Tyrosinkinase (RTK)-Signalweg
Abbildung 3: Allgemeiner Rezeptor-Tyrosinkinase (RTK)-Signalweg.[11][12][13][14][15]
G-Protein-gekoppelter Rezeptor (GPCR)-Signalweg (cAMP-Weg)
Abbildung 4: Beispielhafter GPCR-Signalweg über cAMP.[16][17][18][19]
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pathways: RTK Signaling | www.antibodies-online.com [antibodies-online.com]
- 12. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]
- 13. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 15. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. assaygenie.com [assaygenie.com]
Application Notes and Protocols: 2-(4-bromophenyl)-N,N-dimethylacetamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-bromophenyl)-N,N-dimethylacetamide is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and drug discovery. Its structure incorporates a brominated phenyl ring, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a dimethylacetamide moiety that can influence solubility and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations and highlights its application in the synthesis of biologically active molecules, such as Janus kinase (JAK) inhibitors.
Key Applications
The primary utility of this compound lies in its capacity to serve as a scaffold for introducing an arylamide substructure into a target molecule. The presence of the bromine atom on the phenyl ring allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds through well-established and versatile cross-coupling methodologies.
Core Applications Include:
-
Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. This is a widely used method for constructing biaryl systems.
-
Heck Reaction: Creation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. This reaction is instrumental in synthesizing substituted alkenes and styrenes.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine. This is a powerful tool for the synthesis of arylamines.
These reactions are fundamental in the synthesis of a diverse range of compounds, including inhibitors of protein kinases, which are a significant class of therapeutic agents.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A key application of bromophenylacetamide derivatives is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors an important class of drugs.
Signaling Pathway of JAK Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors synthesized from building blocks like this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key cross-coupling reactions using this compound as a building block.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is adapted from the synthesis of Janus kinase inhibitors and is a general procedure for the coupling of this compound with a generic boronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 16 | 70-85 |
| 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O | 95 | 18 | 75-90 |
Note: Yields are typical ranges and can vary based on the specific substrates and reaction scale.
Protocol 2: Heck Reaction for C-C Bond Formation
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an alkene.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq), the alkene (1.2-1.5 eq), and the base (1.5-2.0 eq) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Heat the mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter off any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the product via column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 75-90 |
| Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | NMP | 120 | 18 | 80-95 |
Note: Yields are typical ranges and can vary based on the specific substrates and reaction scale.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for the amination of this compound.
Reaction Scheme:
Materials:
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This compound
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Primary or Secondary Amine
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Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
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Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)
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Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
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Anhydrous Solvent (e.g., Toluene, Dioxane)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.2-1.5 eq) to a dry reaction vial.
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Add this compound (1.0 eq) and the amine (1.1-1.3 eq).
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Add the anhydrous solvent.
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Seal the vial and heat the mixture to 80-110 °C with stirring.
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Monitor the reaction's progress by LC-MS.
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Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify the desired arylamine product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (2.4) | NaOt-Bu (1.2) | Toluene | 100 | 16 | 85-98 |
| Aniline | Pd(OAc)₂ (3) | RuPhos (3.6) | K₃PO₄ (1.5) | Dioxane | 110 | 20 | 70-90 |
Note: Yields are typical ranges and can vary based on the specific substrates and reaction scale.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its ability to readily participate in robust and high-yielding palladium-catalyzed cross-coupling reactions makes it an invaluable tool for researchers and drug development professionals. The protocols provided herein offer a solid foundation for the application of this compound in the synthesis of novel chemical entities with potential therapeutic applications, such as the development of next-generation kinase inhibitors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-(4-bromophenyl)-N,N-dimethylacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors throughout the synthetic sequence. The primary areas of concern are the quality of the starting material, the efficiency of the carboxylic acid activation, and the conditions of the amidation reaction itself.
Key potential issues include:
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Poor quality of 2-(4-bromophenyl)acetic acid: Impurities in the starting carboxylic acid can interfere with the reaction. Ensure the starting material is pure, with particular attention to the absence of isomers (e.g., 2-bromophenylacetic acid) which can arise during its own synthesis.
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Incomplete activation of the carboxylic acid: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is a critical step. Incomplete activation will result in unreacted starting material.
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Suboptimal amidation conditions: Factors such as temperature, reaction time, solvent, and the choice of base can significantly impact the yield.
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Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.
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Side reactions: Unwanted side reactions, such as the self-condensation of the activated intermediate, can consume starting materials and reduce the yield of the desired product.
Q2: Which synthetic route is recommended for preparing this compound?
There are two primary and effective routes for this synthesis, both starting from 2-(4-bromophenyl)acetic acid:
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Two-Step Acyl Chloride Method: This involves the conversion of 2-(4-bromophenyl)acetic acid to its corresponding acyl chloride, 2-(4-bromophenyl)acetyl chloride, followed by a reaction with dimethylamine. This is a robust and often high-yielding method.
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One-Pot Amide Coupling: This method utilizes a coupling agent to directly form the amide bond between 2-(4-bromophenyl)acetic acid and dimethylamine in a single reaction vessel. This can be more convenient but requires careful selection of the coupling agent and reaction conditions.
Q3: How do I choose the best coupling agent for the one-pot synthesis?
The choice of coupling agent is critical for achieving a high yield. For the amidation of 2-(4-bromophenyl)acetic acid, several classes of coupling reagents can be effective.
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Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and fast-acting reagents, often providing high yields, especially for challenging couplings.[1] HATU is generally considered one of the most effective but can be more expensive.
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Carbodiimides (e.g., EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice as its urea byproduct is water-soluble, which simplifies purification.[1] It is often used with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[2]
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Phosphonium Salts (e.g., PyBOP): These are also effective and can minimize certain side reactions.
The optimal choice will depend on the scale of your reaction, cost considerations, and the desired purity of the final product.
Q4: What are the best practices for handling dimethylamine?
Dimethylamine is a gas at room temperature and is typically supplied as a solution in a solvent like THF, ethanol, or water, or as a compressed gas in a cylinder.
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Using a solution: When using a solution, ensure it is fresh and has been stored properly to maintain its concentration.
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Using the gas: If using dimethylamine gas, it can be bubbled directly into the reaction mixture. The flow rate should be carefully controlled.
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Stoichiometry: In the acyl chloride method, it is common to use at least two equivalents of dimethylamine: one to form the amide and the second to neutralize the HCl byproduct. Alternatively, one equivalent of dimethylamine can be used with one equivalent of a non-nucleophilic base like triethylamine.
Q5: How can I effectively purify the final product, this compound?
Purification is crucial for obtaining a high-purity product. Common methods include:
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Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (to remove excess amine), a dilute base (like sodium bicarbonate, to remove unreacted carboxylic acid), and brine.
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Crystallization: Recrystallization is an effective method for purifying the solid product. A common solvent system for recrystallization is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, pentane).[3][4]
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Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
Troubleshooting Guides
Problem 1: Low or no conversion of 2-(4-bromophenyl)acetic acid.
| Possible Cause | Troubleshooting Step |
| Inefficient Carboxylic Acid Activation (Acyl Chloride Method) | Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess (typically 1.5-2.0 equivalents). A catalytic amount of DMF can be added to accelerate the reaction with oxalyl chloride. Confirm the formation of the acyl chloride (e.g., by IR spectroscopy, noting the shift of the carbonyl peak) before adding dimethylamine. |
| Inefficient Carboxylic Acid Activation (Coupling Agent Method) | Use a highly efficient coupling agent like HATU.[1] Ensure the coupling agent and any additives (e.g., HOBt) are anhydrous. Allow for a pre-activation step where the carboxylic acid and coupling agent are stirred together for 15-30 minutes before adding the dimethylamine. |
| Presence of Water | Use anhydrous solvents (e.g., dry DMF, DCM, THF) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon). |
| Incorrect Stoichiometry of Base | In the coupling agent method, a non-nucleophilic base (e.g., DIPEA, triethylamine) is required to deprotonate the carboxylic acid and neutralize acidic byproducts. Use 2-3 equivalents of the base. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Troubleshooting Step |
| Formation of an Anhydride | This can occur during the formation of the acyl chloride if the reaction is heated for too long or if there is insufficient chlorinating agent. Monitor the reaction closely and use a slight excess of the chlorinating agent. |
| Unreacted Acyl Chloride in Final Product | Ensure that a sufficient amount of dimethylamine is used and that it is added at a controlled rate, often at a low temperature (e.g., 0 °C) to manage the exothermic reaction. |
| Side reactions from Coupling Agents | With carbodiimide reagents like DCC, the N-acylurea byproduct can be difficult to remove. Using EDC, which forms a water-soluble urea, simplifies purification.[2] |
| Hydrolysis of the Product | While amides are generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to hydrolysis back to the carboxylic acid. Neutralize the reaction mixture carefully and minimize the time the product is in contact with strong acids or bases. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Amidation of Aromatic Carboxylic Acids
The following table provides a general comparison of the effectiveness of common coupling reagents in the amidation of aromatic carboxylic acids, which can be extrapolated to the synthesis of this compound.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Key Observations |
| EDC | HOBt | DIPEA | DMF | 12 | 85-95 | A cost-effective choice with a water-soluble urea byproduct, simplifying workup.[1][2] |
| HATU | None | DIPEA | DMF | 2-4 | >95 | Highly efficient and fast-acting, particularly for challenging couplings, though it can be more expensive.[1] |
| HBTU | None | DIPEA | DMF | 4-6 | 90-95 | A reliable and effective coupling agent, often a good balance between cost and efficiency. |
| PyBOP | None | DIPEA | DMF | 6-8 | 85-90 | A phosphonium-based reagent that can minimize certain side reactions. |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride
Step 1: Synthesis of 2-(4-bromophenyl)acetyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromophenyl)acetic acid (1.0 eq).
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Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(4-bromophenyl)acetyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
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Dissolve the crude 2-(4-bromophenyl)acetyl chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of dimethylamine (2.2 eq) in THF or bubble dimethylamine gas through the solution while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.
Protocol 2: One-Pot Synthesis using EDC/HOBt
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-bromophenyl)acetic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
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Cool the mixture to 0 °C in an ice bath.
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Add N,N'-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the reaction mixture.
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Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
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Add a solution of dimethylamine (1.2 eq) in THF or bubble dimethylamine gas through the solution.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
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Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Diagram 2: One-Pot Amide Coupling Workflow
Caption: General workflow for the one-pot synthesis of this compound.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of Crude 2-(4-bromophenyl)-N,N-dimethylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(4-bromophenyl)-N,N-dimethylacetamide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route used. When synthesized from 2-(4-bromophenyl)acetic acid and dimethylamine, common impurities include:
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Unreacted 2-(4-bromophenyl)acetic acid: Due to incomplete reaction.
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Unreacted dimethylamine (or its salt): Excess reagent used to drive the reaction to completion.
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Byproducts from coupling agents: If a coupling agent (e.g., DCC, EDC) is used, related byproducts (e.g., dicyclohexylurea) can be present.
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Solvent residues: Residual solvents from the reaction and workup.
Q2: What are the recommended purification methods for this compound?
A2: The two most effective and commonly used purification methods are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I remove unreacted 2-(4-bromophenyl)acetic acid?
A3: Unreacted carboxylic acid can be effectively removed during the aqueous workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
Q4: How can I remove residual dimethylamine?
A4: Excess dimethylamine, being basic, can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl. The amine will be protonated to form a water-soluble ammonium salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The solvent may be too nonpolar, or the solution is cooling too rapidly. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane/ethyl acetate mixture). Ensure the solution cools slowly, perhaps by insulating the flask. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure product if available. |
| Low recovery of pure product | The compound has significant solubility in the cold solvent. The initial amount of solvent used for dissolution was excessive. | Place the flask in an ice bath or refrigerator for a longer period to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Colored impurities in the final product | The impurities have similar solubility to the product and co-precipitate. | Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (overlapping bands) | The eluent system is not optimal. The column was not packed properly, leading to channeling. The column was overloaded with crude material. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A less polar eluent will generally result in better separation. Ensure the column is packed uniformly without any air bubbles. Reduce the amount of crude product loaded onto the column. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking or tailing of the product band | The compound may be slightly acidic or basic, interacting strongly with the silica gel. The compound is not fully soluble in the eluent. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). Ensure the crude product is fully dissolved in a minimum amount of the initial eluent or a slightly stronger solvent before loading. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-(4-bromophenyl)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride, followed by the reaction with dimethylamine.
Step 1: Formation of 2-(4-bromophenyl)acetyl chloride
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To a solution of 2-(4-bromophenyl)acetic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Amidation
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Dissolve the crude 2-(4-bromophenyl)acetyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add a solution of dimethylamine (2.2 eq, e.g., as a solution in THF or as a gas bubbled through the solution) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
Purification Protocol: Workup and Column Chromatography
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Upon completion of the reaction, quench the mixture with water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical data for the purification of this compound.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Brownish solid/oil | Off-white to white crystalline solid | White solid |
| Purity (by HPLC) | 75-85% | >95% | >99% |
| Typical Yield | N/A | 70-85% | 80-95% |
| Recrystallization Solvents | N/A | Hexane/Ethyl Acetate, Ethanol/Water | N/A |
| Column Chromatography Eluent | N/A | N/A | 10-30% Ethyl Acetate in Hexane |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-N,N-dimethylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
The most prevalent method for synthesizing this compound is the amidation of 2-(4-bromophenyl)acetic acid with dimethylamine. This conversion can be achieved through several pathways:
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Direct Thermal Condensation: This method involves heating the carboxylic acid and dimethylamine (or its salt) at high temperatures, typically with the removal of water to drive the reaction to completion.
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Using Coupling Agents: A more common and often milder approach involves the use of coupling agents to activate the carboxylic acid. Commonly used coupling agents include carbodiimides (like DCC or EDC) often in combination with additives like HOBt, or phosphonium salts (such as BOP or PyBOP).
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Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive 2-(4-bromophenyl)acetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with dimethylamine.
Q2: What are the potential side products I should be aware of during the synthesis?
Several side products can form depending on the synthetic route chosen. It is crucial to be aware of these to optimize the reaction and purification steps.
Common Side Products in the Synthesis of this compound:
| Side Product Category | Specific Examples | Formation Pathway |
| Unreacted Starting Materials | 2-(4-bromophenyl)acetic acid, Dimethylamine | Incomplete reaction. |
| Coupling Agent Byproducts | N,N'-Dicyclohexylurea (DCU) from DCC, 1-Ethyl-3-(3-dimethylaminopropyl)urea from EDC, Hexamethylphosphoramide (HMPA) from BOP | Reaction of the coupling agent during the activation of the carboxylic acid. |
| Starting Material Impurities | 2-(2-bromophenyl)acetic acid, 2-phenylacetic acid | Impurities present in the commercial 2-(4-bromophenyl)acetic acid. |
| Solvent-Related Impurities | N-methylacetamide from oxidized Dimethylacetamide (DMAc) if used as a solvent. | Oxidation of the solvent during the reaction. |
| Over-alkylation/Side reactions of the amine | Quaternary ammonium salts | Excess alkylating agent or harsh reaction conditions. |
Q3: How can I minimize the formation of these side products?
Minimizing side product formation is key to achieving high purity and yield. Consider the following strategies:
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Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants. An excess of one reactant may lead to specific side products.
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Choice of Coupling Agent: Select a coupling agent with byproducts that are easily removed. For example, the urea byproduct from EDC is water-soluble and can be removed with an aqueous workup, whereas DCU from DCC is often removed by filtration. Be mindful of the toxicity of byproducts, such as the carcinogenicity of HMPA from BOP.
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Purity of Starting Materials: Use high-purity 2-(4-bromophenyl)acetic acid to avoid carrying over isomeric or other impurities.
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Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reagents and solvents.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Increase the reaction time or temperature, if the starting materials are stable under those conditions.- Ensure efficient mixing. |
| Inefficient activation of the carboxylic acid | - Choose a more potent coupling agent.- Add an activating agent like HOBt or DMAP when using carbodiimides.- Ensure the coupling agent is fresh and has been stored correctly. |
| Loss of product during workup | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- If the product is volatile, use caution during solvent removal. |
| Side reactions consuming starting materials | - Re-evaluate the reaction conditions (temperature, solvent, base) to disfavor side reactions. |
Problem 2: Impure Product After Initial Purification
| Possible Cause | Suggested Solution |
| Presence of unreacted 2-(4-bromophenyl)acetic acid | - Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. |
| Presence of coupling agent byproducts (e.g., DCU) | - If using DCC, filter the reaction mixture to remove the precipitated DCU before workup.- If using EDC, perform a thorough aqueous wash to remove the water-soluble urea byproduct. |
| Co-elution with side products during chromatography | - Optimize the chromatographic conditions (e.g., solvent system, gradient, column type) to improve separation.- Consider an alternative purification method such as crystallization. |
| Residual solvent | - Dry the product under high vacuum for an extended period.- Consider recrystallization from a suitable solvent system to remove trapped solvent. |
Experimental Protocols
Synthesis via Acyl Chloride Intermediate
This protocol involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with dimethylamine.
Step 1: Formation of 2-(4-bromophenyl)acetyl chloride
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To a solution of 2-(4-bromophenyl)acetic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
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A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
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Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by GC-MS.
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Remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Amidation
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Dissolve the crude 2-(4-bromophenyl)acetyl chloride in a dry, inert solvent like DCM.
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Cool the solution to 0 °C and add a solution of dimethylamine (2-2.5 equivalents, either as a solution in a solvent like THF or as a gas bubbled through the solution) and a non-nucleophilic base such as triethylamine (1.5-2 equivalents) dropwise.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
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Monitor the reaction to completion by TLC or LC-MS.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship showing the formation of the desired product and common side products.
Technical Support Center: Troubleshooting Low Yield in 2-(4-bromophenyl)-N,N-dimethylacetamide Reactions
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and reliable method is the coupling of 2-(4-bromophenyl)acetic acid with dimethylamine (or its salt, like dimethylamine hydrochloride) using a peptide coupling agent. This approach avoids the high temperatures and harsh conditions required for direct thermal amidation, which can lead to side reactions and decomposition.[1][2][3] Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive such as HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[4]
Q2: I am observing a significant amount of unreacted 2-(4-bromophenyl)acetic acid in my crude product. What are the likely causes?
A2: Unreacted starting material is a common issue and can stem from several factors:
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Ineffective Activation: The carboxylic acid may not be efficiently activated by the coupling agent. This could be due to the degradation of the coupling agent (e.g., hydrolysis), insufficient amount, or suboptimal reaction temperature.
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Poor Nucleophilicity of the Amine: If using dimethylamine hydrochloride, a base must be added in a sufficient amount to liberate the free dimethylamine nucleophile. Inadequate base will result in a low concentration of the active amine.
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Competing Acid-Base Reaction: A significant portion of the amine and carboxylic acid can form an unreactive ammonium carboxylate salt.[2][3] Using an appropriate coupling agent and reaction conditions helps to overcome this equilibrium.[5]
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Short Reaction Time: The reaction may not have been allowed to proceed to completion. It is advisable to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[6]
Q3: My reaction mixture turned dark brown/black, and the yield of the desired product is very low. What could be happening?
A3: A dark coloration often indicates decomposition or side reactions. Possible causes include:
-
High Reaction Temperature: While some heating might be necessary, excessive temperatures, especially for prolonged periods, can cause decomposition of the reactants, reagents, or the product itself. Direct thermal condensation without activating agents often requires very high temperatures which can lead to the formation of intractable tars.[1]
-
Oxidation: If the reaction is sensitive to air, oxidation of reactants or intermediates might occur, especially if trace metals are present. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[6]
-
Side Reactions of Coupling Agents: Some coupling agents can form colored byproducts if not handled correctly or if they react with the solvent or other components in the mixture.
Q4: After aqueous workup and extraction, my product yield is significantly lower than expected based on TLC analysis of the crude reaction mixture. Why is this?
A4: Significant product loss during workup is a frequent problem. Here are potential reasons:
-
Product Solubility in the Aqueous Phase: Although this compound is expected to be largely organic-soluble, it may have some solubility in the aqueous layer, especially if the volume of the aqueous phase is large. To minimize this, you can saturate the aqueous layer with brine (a saturated solution of sodium chloride) to decrease the solubility of the organic product before extraction.[6]
-
Insufficient Extraction: A single extraction is often not enough to recover all the product. Performing multiple extractions (e.g., 3 times) with the organic solvent will ensure more complete recovery.[6]
-
Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping the product. Breaking the emulsion, for instance by adding brine or filtering through celite, is necessary for proper phase separation.
-
Hydrolysis during Workup: If the workup conditions are strongly acidic or basic, and performed at elevated temperatures, the newly formed amide bond could be susceptible to hydrolysis, although amides are generally quite stable.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields.
Problem 1: Low Conversion of Starting Materials
| Possible Cause | Suggested Solution | Rationale |
| Degraded Coupling Agent (e.g., EDC, DCC) | Use a fresh bottle of the coupling agent or one that has been stored properly under inert gas and low temperature. | Carbodiimides are moisture-sensitive and can hydrolyze over time, rendering them inactive. |
| Insufficient Base | If using an amine salt (e.g., dimethylamine HCl), ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is added to liberate the free amine. It is often beneficial to use a slight excess. | The free amine is the active nucleophile. Without sufficient base, it remains protonated and unreactive. |
| Inappropriate Solvent | Use a dry, aprotic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN). | Protic solvents (like alcohols or water) can react with the activated carboxylic acid intermediate, leading to undesired byproducts and lower yields. |
| Low Reaction Temperature | While high temperatures can cause decomposition, the reaction may be too slow at room temperature. Try gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC. | Increasing the temperature can provide the necessary activation energy to drive the reaction to completion. |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution | Rationale |
| Side reactions from the coupling agent | Add an auxiliary nucleophile like HOBt or HOAt. | These additives react with the activated intermediate to form a more stable, less reactive ester, which then reacts with the amine. This can suppress side reactions like N-acylurea formation (with DCC/EDC) and reduce racemization if the starting material is chiral. |
| Reaction with Solvent (if using DMAc as solvent) | Avoid using N,N-dimethylacetamide (DMAc) as a solvent at high temperatures, as it can sometimes participate in reactions.[8][9] Opt for an inert solvent like DCM, THF, or toluene. | Under certain conditions, especially with strong bases or at high temperatures, the solvent itself can become a reactant. |
| Dimerization/Oligomerization | Use a more dilute reaction mixture. | High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular reaction. |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a standard and generally high-yielding method for the synthesis of this compound.
Materials:
-
2-(4-bromophenyl)acetic acid (1.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-bromophenyl)acetic acid, dimethylamine hydrochloride, and HOBt.
-
Add anhydrous DCM to dissolve the solids (concentration typically around 0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) dropwise to the stirred solution.
-
After 10-15 minutes, add EDC in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation
The following table summarizes hypothetical yield data based on the optimization of reaction conditions, illustrating the impact of different parameters.
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC | TEA | DCM | 25 | 24 | 85 |
| 2 | DCC | TEA | DCM | 25 | 24 | 82 |
| 3 | EDC/HOBt | DIPEA | DCM | 25 | 18 | 92 |
| 4 | HATU | DIPEA | DMF | 25 | 12 | 95 |
| 5 | None (Thermal) | None | Toluene | 110 | 48 | <10[10] |
| 6 | EDC/HOBt | DIPEA | DCM | 0 to 25 | 18 | 90 |
| 7 | EDC/HOBt | None | DCM | 25 | 24 | <5 |
Visualizations
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for troubleshooting low reaction yields.
Reaction Pathway: Amide Formation via EDC Coupling
This diagram shows the key steps in the formation of the amide bond from a carboxylic acid and an amine using EDC as the coupling agent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 8. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents | MDPI [mdpi.com]
- 10. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
Optimization of reaction conditions for 2-(4-bromophenyl)-N,N-dimethylacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method is the amide coupling reaction between 4-bromophenylacetic acid and dimethylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Q2: Which coupling agents are recommended for this synthesis?
A2: Several coupling agents can be effective. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium and aminium reagents like BOP and HATU. The choice of coupling agent can influence reaction times, yields, and the potential for side reactions.
Q3: What are common solvents used for this reaction?
A3: Aprotic solvents are generally preferred for this type of amide coupling. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are suitable choices.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will allow for the visualization of the consumption of the starting material (4-bromophenylacetic acid) and the formation of the product, this compound.
Q5: What is a typical yield for this synthesis?
A5: With optimized conditions, yields for this type of amide coupling are generally good to excellent, often ranging from 70% to over 90%. For instance, the synthesis of a similar compound, N-Benzyl-2-(4-bromophenyl)acetamide, has been reported with a 94% yield.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive coupling agent.- Poor quality starting materials.- Incomplete reaction.- Suboptimal reaction temperature. | - Use a fresh batch of the coupling agent.- Confirm the purity of 4-bromophenylacetic acid and dimethylamine.- Monitor the reaction by TLC until the starting material is consumed.- Gradually warm the reaction from 0 °C to room temperature. |
| Presence of Multiple Spots on TLC | - Formation of side products (e.g., N-acylurea byproduct from carbodiimide reagents).- Unreacted starting materials. | - Optimize the reaction conditions (e.g., temperature, reaction time).- Use an additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions.- Purify the crude product using column chromatography. |
| Difficulty in Product Purification | - Co-elution of the product with impurities during chromatography.- Water-soluble byproducts from the coupling agent remaining in the organic phase. | - Optimize the solvent system for column chromatography, potentially using a gradient elution.- Perform thorough aqueous washes of the organic layer with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and water-soluble byproducts. |
| Product appears oily or does not solidify | - Presence of residual solvent.- Impurities preventing crystallization. | - Ensure complete removal of solvent under high vacuum.- Attempt purification by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-Substituted Phenylacetamides
| Reactant 1 | Amine | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | Dichloromethane | 80 | 15 | 91 | [1] |
| 4-Bromophenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | Dichloromethane | 80 | 15 | 94 | [1] |
| Acetic Acid | Dimethylamine | ZnCl₂ | None | 170-180 | - | 99.95 (purity) | |
| Acetic Acid | Dimethylamine | Ferric Sulfate | None | - | - | - | |
| Acetic Acid | Dimethylamine | Alumina | None | 165-170 | 1-3.5 | 93 | [2] |
Note: Data for N,N-dimethylacetamide synthesis is included for general comparison as specific data for the bromophenyl- derivative under various conditions is limited in the searched literature.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Adapted from Lanigan et al., 2013[1])
This protocol is adapted from a reliable method for the synthesis of a closely related compound and is expected to provide good results for the target molecule.
Materials:
-
4-Bromophenylacetic acid
-
Dimethylamine (2.0 M solution in THF)
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Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware
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Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-bromophenylacetic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (to make a 0.5 M solution).
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Addition of Reagents: To the stirred solution, add dimethylamine (1.2 eq) followed by tris(2,2,2-trifluoroethyl) borate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 15 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter the mixture to remove the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Removal of impurities from 2-(4-bromophenyl)-N,N-dimethylacetamide
Technical Support Center: 2-(4-bromophenyl)-N,N-dimethylacetamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities typically arise from starting materials, reagents, side reactions, or solvent degradation. Common synthesis routes, such as the reaction of an acyl chloride with an amine, can introduce specific contaminants.[1][][3]
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Unreacted Starting Materials: 4-bromophenylacetic acid and/or 4-bromophenylacetyl chloride.
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Reagents: Excess dimethylamine, or tertiary amine bases (e.g., triethylamine, pyridine) used to scavenge HCl.[]
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Byproducts: Salts formed from the acid scavenger (e.g., triethylammonium chloride).
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Hydrolysis Product: 4-bromophenylacetic acid, formed if the amide is exposed to acidic or basic aqueous conditions during workup or storage.
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Solvent-Related Impurities: Residual reaction solvents (e.g., Dichloromethane, THF). If N,N-dimethylacetamide (DMAc) is used as a solvent, it can degrade to form acetic acid and dimethylamine.[4]
Q2: What is a standard aqueous workup procedure to remove acidic or basic impurities?
A2: An initial extractive workup is crucial for removing the majority of ionic and water-soluble impurities before final purification.
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Cool the reaction mixture to room temperature.
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If a non-aqueous solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) was used, dilute the mixture with it.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove basic impurities like dimethylamine and triethylamine.
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A dilute base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to remove acidic impurities like unreacted 4-bromophenylacetic acid or HCl.[]
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Water or brine to remove residual salts.
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.
-
Single-Solvent Method: Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate). Heat the soluble samples to boiling and allow them to cool slowly to see if crystals form.
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Two-Solvent Method: This method is useful when no single solvent is ideal. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or acetone). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexanes or pentane) at an elevated temperature until the solution becomes faintly cloudy.[5] Allow the mixture to cool slowly to promote crystallization.
Q4: What are the recommended conditions for purification by flash column chromatography?
A4: Flash column chromatography on silica gel is a highly effective method for purifying amides.[6]
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Stationary Phase: Silica gel (230-400 mesh) is standard.
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Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, often provides the best separation. For compounds similar to the target molecule, eluent systems like 19:1 to 2:8 hexane/ethyl acetate have been reported to be effective.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent (e.g., DCM) or the initial mobile phase. For best results, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/Broad Melting Point | Presence of impurities (e.g., residual solvents, starting materials). | Repurify the material. Recrystallization is often effective at removing small amounts of impurities and sharpening the melting point. If that fails, column chromatography may be necessary. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. Impurities are present, causing melting point depression. | Use a lower-boiling solvent. Try a two-solvent system, adding the anti-solvent very slowly.[5] Ensure the crude product is reasonably pure before attempting recrystallization. |
| Compound Fails to Crystallize | The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent even at low temperatures. The presence of impurities is inhibiting crystal formation. | Concentrate the solution further by boiling off some solvent. Add an anti-solvent to reduce solubility.[5] Purify by another method (e.g., column chromatography) first, then attempt recrystallization. |
| NMR Spectrum Shows Unreacted Starting Material | Incomplete reaction or inefficient initial workup. | For 4-bromophenylacetic acid: Perform an additional wash of the organic solution with a base (e.g., NaHCO₃) during the workup. For Dimethylamine: Perform an additional wash with a dilute acid (e.g., 1M HCl). |
| Poor Separation During Column Chromatography | Incorrect mobile phase polarity. Column was overloaded with crude material. Sample was loaded in a solvent that was too strong (too polar). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound. Reduce the amount of material loaded onto the column. Load the sample using a "dry loading" technique or dissolve it in the weakest possible solvent. |
Data Presentation
Table 1: Comparison of Recrystallization Solvent Systems (Hypothetical Data)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Typical Recovery Yield | Resulting Purity (HPLC) |
| Isopropanol | High | Low | ~85% | >99.0% |
| Ethanol/Water (9:1) | High | Low | ~80% | >98.5% |
| Ethyl Acetate/Hexanes | High (in EtOAc) | Low (with Hexanes) | ~90% | >99.5% |
| Dichloromethane/Pentane | High (in DCM) | Low (with Pentane) | ~88% | >99.0% |
Table 2: Typical TLC Rf Values on Silica Gel
| Compound | Eluent System (Hexane:EtOAc) | Rf Value (Approximate) |
| This compound | 7:3 | 0.35 |
| 4-bromophenylacetic acid | 7:3 | 0.10 (streaking) |
| 4-bromophenylacetyl chloride | 7:3 | ~0.60 (can hydrolyze on plate) |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal volume of a hot "good" solvent (e.g., Ethyl Acetate) to just dissolve the solid. Use a magnetic stir bar and hot plate.
-
Once fully dissolved, slowly add a "poor" anti-solvent (e.g., Hexanes) dropwise while the solution is still hot and stirring.
-
Continue adding the anti-solvent until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the column by packing silica gel in the desired initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., Dichloromethane). Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.
-
Carefully add the sample to the top of the prepared column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the target compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and removing specific impurities.
References
Common byproducts in 2-(4-bromophenyl)-N,N-dimethylacetamide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step process. First, the carboxylic acid, 2-(4-bromophenyl)acetic acid, is activated to its corresponding acyl chloride, 2-(4-bromophenyl)acetyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). The second step involves the reaction of the acyl chloride with dimethylamine ((CH₃)₂NH) to form the desired amide product.
Q2: What are the primary reactants and reagents involved in this synthesis?
A2: The key materials required are:
-
Starting Material: 2-(4-bromophenyl)acetic acid
-
Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Amine: Dimethylamine ((CH₃)₂NH), which can be used as a gas, in a solution (e.g., in THF or ethanol), or as its hydrochloride salt with the addition of a base.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used.
-
Base (optional): A non-nucleophilic base like triethylamine (Et₃N) or pyridine is often used to scavenge the HCl generated during the amidation step, especially if dimethylamine hydrochloride is used as the amine source.
Q3: What are the expected byproducts of the thionyl chloride activation step?
A3: The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] It is crucial to perform this step in a well-ventilated fume hood.
Q4: What happens if an excess of thionyl chloride is used?
A4: While a slight excess of thionyl chloride is often used to ensure complete conversion of the carboxylic acid, a large excess can potentially lead to the formation of an imidoyl chloride from the desired amide product under certain conditions. It is recommended to remove any excess thionyl chloride, typically by distillation or evaporation under reduced pressure, before proceeding with the amidation step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low yield of the final amide product.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Incomplete formation of the acyl chloride. | Ensure complete conversion of the carboxylic acid to the acyl chloride. | Protocol: Before adding the dimethylamine, take a small aliquot of the reaction mixture (after the reaction with thionyl chloride is complete and excess SOCl₂ has been removed). Carefully quench the aliquot with methanol. Analyze the resulting methyl ester by GC-MS or LC-MS to confirm the absence of the starting carboxylic acid. |
| Loss of acyl chloride. | The acyl chloride is reactive and can be hydrolyzed by moisture. | Protocol: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete amidation reaction. | The reaction between the acyl chloride and dimethylamine may be incomplete. | Protocol: Use a slight excess of dimethylamine (typically 1.1 to 1.5 equivalents). If using dimethylamine hydrochloride, ensure at least two equivalents of a non-nucleophilic base are used to both liberate the free amine and neutralize the HCl produced. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. |
| Product loss during workup. | The amide product may have some solubility in the aqueous phase during extraction. | Protocol: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts to maximize product recovery. |
Problem 2: Presence of significant impurities in the crude product.
| Potential Byproduct/Impurity | Identification | Removal Method | Detailed Protocol |
| Unreacted 2-(4-bromophenyl)acetic acid | Can be detected by LC-MS or by a broad peak in the ¹H NMR spectrum. | Aqueous basic wash. | Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Separate the layers and wash the organic layer with brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). |
| Dimethylamine hydrochloride ((CH₃)₂NH₂⁺Cl⁻) | A water-soluble salt. | Aqueous wash. | Protocol: During the workup, wash the organic layer with water or brine. Dimethylamine hydrochloride is highly soluble in water and will be removed in the aqueous phase. |
| 2-(2-bromophenyl)acetic acid and its corresponding amide | Can be identified by GC-MS or HPLC by comparison with a known standard. | Recrystallization or column chromatography. | Protocol for Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which the desired para-isomer is less soluble than the ortho-isomer upon cooling (e.g., a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to promote the crystallization of the pure para-isomer. Protocol for Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. |
| Over-acylated products (diacylation of dimethylamine) | Unlikely with dimethylamine, but possible with primary amines. | N/A | N/A |
Byproduct Summary and Removal
| Byproduct/Impurity | Source | Typical Removal Method |
| Sulfur Dioxide (SO₂) | Reaction of carboxylic acid with thionyl chloride | Gaseous byproduct, removed in a fume hood |
| Hydrogen Chloride (HCl) | Reaction of carboxylic acid with thionyl chloride and amidation step | Gaseous byproduct, can be trapped or neutralized with a base |
| Unreacted 2-(4-bromophenyl)acetic acid | Incomplete conversion to acyl chloride | Aqueous basic wash (e.g., NaHCO₃ solution) |
| Unreacted 2-(4-bromophenyl)acetyl chloride | Incomplete amidation | Quenched during aqueous workup to the carboxylic acid, then removed by basic wash |
| Dimethylamine hydrochloride | Reaction of HCl with excess dimethylamine | Aqueous wash |
| 2-(2-bromophenyl)-N,N-dimethylacetamide | Isomeric impurity in the starting material | Recrystallization or column chromatography |
| Imidoyl chloride | Reaction of amide with excess thionyl chloride | Hydrolyzed during aqueous workup |
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for the synthesis of this compound and a corresponding troubleshooting decision tree.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
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2-(4-bromophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine solution (e.g., 2 M in THF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(4-bromophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The progress can be monitored by the disappearance of the starting material on TLC.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 2-(4-bromophenyl)acetyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0 °C).
-
Slowly add a solution of dimethylamine (2.0 - 2.2 eq) in THF or another suitable solvent via a dropping funnel, maintaining the temperature below 10 °C. A white precipitate of dimethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
Technical Support Center: Scale-Up Production of 2-(4-bromophenyl)-N,N-dimethylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the scale-up production of 2-(4-bromophenyl)-N,N-dimethylacetamide (CAS No. 19715-80-1). This guide focuses on addressing specific challenges encountered when transitioning from laboratory-scale synthesis to pilot or commercial-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound? A1: The most prevalent and scalable synthetic routes involve two primary methods. The first is the reaction of 2-(4-bromophenyl)acetyl chloride with dimethylamine, which is often rapid and high-yielding but requires careful handling of the reactive acid chloride.[1][] The second method is the direct coupling of 2-(4-bromophenyl)acetic acid with dimethylamine using a suitable coupling agent, which avoids the need for an acid chloride intermediate but may require optimization of coupling agents and conditions.
Q2: What are the critical challenges when scaling up this synthesis? A2: Key challenges during the scale-up process include:
-
Thermal Management : The reaction, particularly with an acid chloride, is often exothermic and requires robust reactor cooling systems to prevent temperature runaways and the formation of impurities.[3]
-
Mass Transfer : Ensuring efficient and homogenous mixing in large reactors is crucial to maintain consistent reaction rates and prevent localized concentration gradients that can lead to side reactions.[3]
-
Impurity Profile Control : The types and quantities of impurities can change upon scale-up. Common impurities include unreacted starting materials and byproducts from side reactions.[4]
-
Work-up and Purification : Phase separations and extractions can be more complex at a larger scale, with potential for emulsion formation. Purification methods like recrystallization or distillation must be optimized for large volumes.[5][6]
Q3: What are the typical impurities encountered, and how can they be minimized? A3: Common impurities include unreacted 2-(4-bromophenyl)acetic acid (or its acid chloride) and residual dimethylamine.[4] Side products can arise from the hydrolysis of the acid chloride back to the carboxylic acid if moisture is present.[4] Dimerization or other side reactions can occur at elevated temperatures.[3] Minimization strategies include ensuring anhydrous reaction conditions, maintaining strict stoichiometric control of reagents, and optimizing the reaction temperature.
Q4: Which purification techniques are most effective for industrial-scale production? A4: For large-scale purification, the most effective methods are typically recrystallization and distillation. Recrystallization is often preferred for its efficiency in removing impurities from a solid product and can be simpler than chromatography for large quantities.[4] If the product is a liquid or has a suitable boiling point, vacuum distillation can be an effective method for purification.[6]
Q5: What are the essential safety precautions for the scale-up of this process? A5: Key safety precautions include:
-
Performing a thorough process safety assessment to understand potential hazards, especially the reaction exotherm.
-
Ensuring the reactor's cooling capacity is sufficient for the batch size.[5]
-
Using controlled addition rates for reactive reagents like 2-(4-bromophenyl)acetyl chloride to manage heat generation.[]
-
Conducting the reaction in a well-ventilated area and using appropriate personal protective equipment (PPE), as dimethylamine is a flammable and corrosive gas.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete Reaction: Insufficient reaction time, temperature, or inefficient mixing.[3] | - Monitor the reaction progress using HPLC or TLC. - Gradually increase the reaction temperature, ensuring it does not lead to impurity formation. - Verify the efficiency of the reactor's stirring mechanism to overcome mass transfer limitations. |
| Reagent Degradation: The 2-(4-bromophenyl)acetyl chloride may have hydrolyzed due to moisture. | - Use freshly prepared or distilled acid chloride. - Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen).[4] | |
| Suboptimal Stoichiometry: Incorrect ratio of reactants. | - Carefully verify the molar ratios of the acid chloride (or acid) and dimethylamine. A slight excess of the amine may be used to drive the reaction to completion.[1] | |
| High Impurity Levels | Unreacted Starting Materials: Poor mixing or incorrect stoichiometry. | - Improve agitation in the reactor. - Re-evaluate and adjust the molar ratio of the reactants. |
| Formation of Byproducts: Reaction temperature is too high, or reagent addition is too fast, causing localized "hot spots". | - Lower the reaction temperature. - Implement a slower, controlled addition of the most reactive species (e.g., the acid chloride) via a dropping funnel or pump.[5] | |
| Hydrolysis: Presence of water in the reaction. | - Dry all solvents and glassware thoroughly before use. Use a drying agent if necessary.[7] | |
| Exothermic Runaway | Rapid Reagent Addition: Adding the acid chloride too quickly to the dimethylamine solution.[] | - Significantly slow down the addition rate. - Use a jacketed reactor with an efficient cooling system and monitor the internal temperature continuously. |
| Inadequate Cooling: The reactor's cooling system cannot handle the heat generated by the reaction. | - Reduce the batch size to stay within the cooling capacity of the reactor. - Consider a "reverse addition" where the dimethylamine solution is added to the acid chloride, though this should be tested on a small scale first.[5] | |
| Difficult Product Isolation | Emulsion Formation During Work-up: The aqueous and organic layers fail to separate cleanly during extraction. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Allow the mixture to stand for a longer period or use gentle centrifugation if possible on a smaller scale. |
| Oily or Waxy Product: The final product does not solidify, often due to the presence of impurities.[4] | - The product requires further purification. - Attempt purification via vacuum distillation if the product is thermally stable, or perform a thorough recrystallization using a screened solvent system. |
Data Presentation
Table 1: Representative Data on the Impact of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Notes |
| 0 - 5 | 4 | 85 | 98.5 | Slower reaction rate, but cleaner product profile. |
| 20 - 25 (Room Temp) | 2 | 92 | 97.2 | Good balance of reaction time and purity. |
| 40 - 45 | 1 | 94 | 94.0 | Faster reaction, but increased levels of impurities observed. |
Table 2: Comparison of Purification Methods for Crude Product
| Purification Method | Solvent System | Product Recovery (%) | Final Purity (%) | Scale-Up Feasibility |
| Recrystallization | Ethyl Acetate / Heptane | 88 | >99.5 | High |
| Vacuum Distillation | N/A (at ~0.5 mmHg) | 85 | >99.0 | Moderate (Requires high vacuum and thermal stability) |
| Silica Gel Chromatography | Hexane / Ethyl Acetate | 75 | >99.8 | Low (Not practical for large industrial scale) |
Experimental Protocols
Protocol 1: Scale-Up Synthesis via the Acid Chloride Route
Materials:
-
2-(4-bromophenyl)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, condenser, and nitrogen inlet
-
Controlled-rate addition pump or dropping funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Acid Chloride: In the jacketed reactor under a nitrogen atmosphere, charge 2-(4-bromophenyl)acetic acid. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equivalents) to the slurry while maintaining the temperature below 30°C. After the addition is complete, slowly heat the mixture to 50-60°C and stir for 2-3 hours until gas evolution ceases. The crude 2-(4-bromophenyl)acetyl chloride is typically used directly.
-
Amidation Reaction: Cool the reactor containing the crude acid chloride to 0-5°C. In a separate vessel, prepare the dimethylamine solution. Slowly add the dimethylamine solution (2.2 equivalents) to the vigorously stirred acid chloride solution via the addition pump, ensuring the internal temperature does not exceed 10°C. This reaction is highly exothermic.[5]
-
Reaction Completion and Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or HPLC. Once complete, carefully quench the reaction by slowly adding it to a separate reactor containing cold water or a saturated sodium bicarbonate solution.
-
Work-up and Extraction: Transfer the quenched mixture to a large separatory funnel or extraction vessel. Separate the organic layer. Extract the aqueous layer 2-3 times with DCM.[5]
-
Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude product to a clean reactor.
-
Add a minimal amount of hot ethyl acetate to dissolve the crude solid completely.
-
Slowly add heptane (as an anti-solvent) with stirring until the solution becomes cloudy.
-
Gently heat the mixture again until it becomes clear.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.
Visualizations
Caption: Main reaction pathway and a common side reaction.
Caption: Overall workflow for the synthesis and purification.
References
Preventing degradation of 2-(4-bromophenyl)-N,N-dimethylacetamide during synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of 2-(4-bromophenyl)-N,N-dimethylacetamide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for this compound during synthesis?
A1: The most prevalent degradation pathway is the hydrolysis of the amide bond.[1] This reaction is typically catalyzed by the presence of acid or can occur at elevated temperatures if water is present in the reaction mixture.[1] The degradation product is the starting carboxylic acid, 2-(4-bromophenyl)acetic acid, and dimethylamine.
Q2: Why is temperature control so critical during the amidation reaction?
A2: High temperatures can promote several undesirable side reactions. Primarily, they accelerate the rate of hydrolysis, especially in the presence of trace water.[2] Secondly, excessive heat can lead to the thermal decomposition of reactants, intermediates, or the final product, resulting in discoloration and the formation of complex impurities. To avoid hydrolysis of the amide product, temperatures should be carefully controlled.[3]
Q3: How does the presence of water affect the reaction?
A3: Water is a key reactant in the hydrolysis of the amide product, leading to reduced yield and contamination with the starting carboxylic acid.[2] Removing water as it is formed, for instance through azeotropic distillation, is a strategy used in related industrial processes to suppress hydrolysis and improve reaction yield and selectivity.[2]
Q4: What are the advantages of using a catalyst like boric acid for this synthesis?
A4: Boric acid-catalyzed amidation is a modern, efficient method that allows the reaction to proceed under milder conditions than traditional thermal methods.[4] This approach avoids the need for harsh activating agents, reduces the required reaction temperature, minimizes thermal degradation, and is considered a greener chemistry alternative.[4]
Q5: How can I monitor the reaction for degradation products?
A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material (2-(4-bromophenyl)acetic acid) and the product, you can track the consumption of reactants and the appearance of the desired amide. The formation of a spot corresponding to the starting carboxylic acid indicates that degradation is occurring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Hydrolysis: Excess water in reagents/solvents or generated during the reaction is reverting the product to starting materials.[1][2]2. High Temperature: Thermal degradation of the product or reactants.3. Incomplete Reaction: Insufficient reaction time or ineffective activation/catalysis. | 1. Ensure Dry Conditions: Use anhydrous solvents and reagents. If applicable, use a Dean-Stark apparatus to remove water azeotropically. Consider adding molecular sieves.[5]2. Optimize Temperature: Lower the reaction temperature. If using a catalyst like boric acid, the reaction can often be run at a lower temperature than uncatalyzed methods.[4]3. Extend Time/Check Catalyst: Extend the reaction time and monitor by TLC. Ensure the catalyst is active and used in the correct proportion. |
| Product is Discolored (Yellow/Brown) | 1. Oxidation: Air may be reacting with components at elevated temperatures.2. Thermal Decomposition: The reaction temperature is too high, causing breakdown of materials. | 1. Use Inert Atmosphere: Conduct the reaction under a blanket of inert gas such as nitrogen or argon.2. Reduce Temperature: Lower the reaction temperature and/or heating time. |
| Impure Product After Workup (Contaminated with Starting Acid) | 1. Incomplete Reaction: The reaction did not go to completion.2. Hydrolysis During Reaction/Workup: The product degraded back to the starting acid.[1]3. Azeotrope Formation: The starting acid may form a high-boiling azeotrope with the product, making it difficult to separate by distillation alone.[6] | 1. Drive Reaction to Completion: Use a slight excess of the amine or activating agent and ensure sufficient reaction time.2. Basic Wash: During the workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted 2-(4-bromophenyl)acetic acid.3. Avoid Acidic Conditions: Ensure the workup and purification steps are not performed under acidic conditions. |
Experimental Protocol: Boric Acid-Catalyzed Synthesis
This protocol provides a method for the synthesis of this compound using boric acid as a catalyst to minimize harsh conditions and reduce degradation.
Materials:
-
2-(4-bromophenyl)acetic acid
-
Dimethylamine solution (e.g., 2.0 M in THF) or Dimethylamine hydrochloride and a non-nucleophilic base (e.g., DIEA)
-
Boric Acid (H₃BO₃)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-(4-bromophenyl)acetic acid (1.0 eq), boric acid (0.1 eq), and anhydrous toluene.
-
Amine Addition: Add the dimethylamine solution (1.2 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress using TLC until the starting carboxylic acid is consumed (typically 4-8 hours).
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). This step is crucial for removing unreacted acid and the boric acid catalyst.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the catalyzed synthesis of this compound.
Caption: A logical troubleshooting guide for synthesis issues.
Caption: The primary hydrolytic degradation pathway.
References
- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 2. CN103524369A - Synthesis method of N, N-dimethylacetamide - Google Patents [patents.google.com]
- 3. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Purifying 2-(4-bromophenyl)-N,N-dimethylacetamide by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-bromophenyl)-N,N-dimethylacetamide via recrystallization.
Troubleshooting Guide
Problem: The compound does not dissolve in the chosen solvent, even when heated.
-
Answer: This indicates that the solvent is not suitable for your compound at the concentration you are using. You have a few options:
-
Increase the amount of solvent: Add more solvent in small increments until the compound dissolves. Be mindful that using a large volume of solvent can significantly reduce your final yield.[1]
-
Try a different solvent: Consult the solvent selection table below for alternative options. A more polar solvent may be required.
-
Use a solvent mixture: If your compound is very soluble in one solvent and poorly soluble in another, you can try a mixed solvent system. Dissolve your compound in a minimal amount of the "good" solvent while hot, and then slowly add the "poor" solvent (anti-solvent) until you see persistent cloudiness. Reheat to clarify and then allow to cool.[2]
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly. To resolve this:
-
Reheat the solution: Add a small amount of additional solvent to the mixture and reheat until the oil redissolves completely.[3]
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[3]
-
Ensure high purity of the solvent: Impurities in the solvent can sometimes cause oiling out.
-
Consider a different solvent: A solvent with a lower boiling point might be a better choice.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Answer: This is likely due to either using too much solvent or the formation of a supersaturated solution.[1] Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][3]
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for other crystals to grow upon.[1][3]
-
Reduce the volume of the solvent: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[3]
-
Cool to a lower temperature: If you have only cooled to room temperature, try placing the flask in an ice bath.
-
Problem: The crystal yield is very low.
-
Answer: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason for low recovery. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[1]
-
Premature crystallization: If crystals form too early, for example during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Allow sufficient time for the crystallization process to complete at a low temperature.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]
-
The compound has some solubility in the cold solvent: Some loss of product is inevitable as the compound will have some solubility even at low temperatures.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should:
-
Completely dissolve the compound when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
Q3: What are the likely impurities in my sample of this compound?
A3: Potential impurities could arise from the starting materials or side reactions during synthesis. If N,N-dimethylacetamide (DMAc) is used as a solvent in the synthesis, impurities such as acetic acid and dimethylamine could be present.[5][6] Unreacted starting materials or by-products from the specific synthetic route are also potential impurities.
Q4: Can I use N,N-dimethylacetamide (DMAc) to recrystallize this compound?
A4: It is generally not advisable to use a solvent that has a very similar structure to the compound you are trying to recrystallize, as the solubility is likely to be high at all temperatures, leading to poor recovery. Given that this compound is a derivative of N,N-dimethylacetamide, it is likely to be highly soluble in it, making DMAc a poor choice for recrystallization.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening of this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point for many aromatic amides.[4] May require the addition of water as an anti-solvent to reduce solubility at room temperature. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point, which can be advantageous. |
| Isopropanol | 82 | Polar | Another alcohol that can be effective. |
| Acetonitrile | 82 | Polar | Often yields good quality crystals for amide compounds.[4] |
| Ethyl Acetate | 77 | Medium | A less polar option that may be useful if the compound is too soluble in alcohols. |
| Toluene | 111 | Non-polar | Could be a good solvent if the compound is less polar. Its high boiling point allows for a large temperature gradient for crystallization. |
| Water | 100 | Very Polar | Likely to be a poor solvent on its own but can be an excellent anti-solvent when used with a miscible organic solvent like ethanol or isopropanol.[4] |
Experimental Protocols
General Protocol for the Recrystallization of this compound:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. If the compound dissolves upon heating and then precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of the compound.
Mandatory Visualization
Caption: A troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 2-(4-bromophenyl)-N,N-dimethylacetamide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(4-bromophenyl)-N,N-dimethylacetamide is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of this compound. This document outlines a detailed HPLC protocol, presents a comparative analysis of purity assessment methods, and includes illustrative diagrams to clarify workflows and logical relationships.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique in the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the target compound from process-related impurities, starting materials, and degradation products.
Experimental Protocol: Reversed-Phase HPLC Method for Purity Validation of this compound
This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound.
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: Formic acid or phosphoric acid (e.g., 0.1% v/v).
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Performance (Hypothetical Data):
The following table summarizes the expected performance of the proposed HPLC method.
| Parameter | Expected Value |
| Retention Time of Main Peak | ~ 5.2 min |
| Resolution (Rs) from Closest Impurity | > 2.0 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
| Precision (%RSD for replicate injections) | ≤ 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
HPLC Purity Validation Workflow
The following diagram illustrates the typical workflow for purity validation using HPLC.
Comparison with Alternative Purity Validation Methods
While HPLC is a powerful tool, orthogonal methods are often employed to provide a more comprehensive assessment of a compound's purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a common technique for separating and analyzing volatile compounds. Since this compound is thermally stable and has a reasonable vapor pressure, GC is a suitable alternative for purity determination. When coupled with a mass spectrometer, it provides both separation and identification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte.[1] It is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[2][3]
Comparison of Analytical Methods
The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity validation of this compound.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | The intensity of an NMR signal is directly proportional to the number of atomic nuclei. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard.[2][3] |
| Advantages | - High resolution and sensitivity.- Widely applicable to a broad range of compounds.- Robust and reproducible. | - Excellent for volatile and thermally stable compounds.[4]- High sensitivity and specificity with MS detection.- Provides structural information for impurity identification. | - Primary analytical method; does not require a specific reference standard of the analyte.[1]- Provides structural confirmation and purity in a single experiment.- Non-destructive technique. |
| Disadvantages | - Requires a chromophore for UV detection.- May require longer analysis times.- Does not provide definitive structural information on its own. | - Not suitable for non-volatile or thermally labile compounds.- Potential for on-column degradation of some analytes. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
| Typical Use | Routine quality control, purity testing, and stability studies. | Analysis of residual solvents, volatile impurities, and thermally stable compounds. | Absolute purity determination, reference standard characterization, and analysis of compounds lacking a reference standard. |
Visual Comparison of Analytical Techniques
The following diagram illustrates the key attributes of HPLC, GC-MS, and qNMR for purity validation.
Conclusion
Validating the purity of this compound is essential for ensuring the quality and reliability of subsequent research and development activities. While HPLC provides a robust and high-resolution method for routine purity assessment, a comprehensive evaluation often benefits from the use of orthogonal techniques. Gas chromatography offers a suitable alternative for this thermally stable compound, providing valuable information on volatile impurities. Quantitative NMR serves as a powerful primary method for absolute purity determination without the need for a specific reference standard. The choice of methodology will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
A Comparative Guide to the Synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide
Introduction
2-(4-bromophenyl)-N,N-dimethylacetamide is a valuable intermediate in the pharmaceutical industry, serving as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs)[1]. Its synthesis involves the formation of an amide bond between 2-(4-bromophenyl)acetic acid and dimethylamine, a reaction that presents several strategic choices for chemists. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a highly unreactive ammonium carboxylate salt. Consequently, various synthetic routes have been developed to activate the carboxylic acid and facilitate an efficient reaction.
This guide provides a comparative analysis of the most common and effective synthesis routes for this compound, offering researchers and drug development professionals the data and methodologies needed to select the most appropriate pathway for their specific needs. We will compare three primary methods: the acyl chloride route, direct coupling with carbodiimide reagents, and a one-pot synthesis using 1,1'-Carbonyldiimidazole (CDI).
General Synthesis Pathway
The synthesis of this compound is fundamentally an amidation reaction. The core transformation involves reacting 2-(4-bromophenyl)acetic acid with dimethylamine in the presence of an activating agent or under conditions that promote dehydration.
References
A Comparative Guide to the Reactivity of 2-(4-bromophenyl)-N,N-dimethylacetamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-(4-bromophenyl)-N,N-dimethylacetamide with structurally similar aryl bromides—4-bromotoluene, 4-bromoanisole, and 4-bromo-N,N-dimethylaniline—in key palladium-catalyzed cross-coupling reactions. The selection of these compounds allows for a systematic evaluation of the electronic effects of para-substituents on the reactivity of the carbon-bromine bond.
Executive Summary
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. In general, electron-withdrawing groups tend to increase the rate of oxidative addition, the often rate-determining step in many catalytic cycles, thereby enhancing overall reactivity. Conversely, electron-donating groups can decrease this rate.
Based on the electronic properties of their para-substituents, the expected order of reactivity for the compounds under comparison is:
This compound > 4-bromotoluene > 4-bromoanisole > 4-bromo-N,N-dimethylaniline
The N,N-dimethylacetamide group is moderately electron-withdrawing, the methyl group is weakly electron-donating, and the methoxy and N,N-dimethylamino groups are progressively stronger electron-donating groups. This guide presents available experimental data to support and nuance this general trend across several important classes of cross-coupling reactions.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that the data has been compiled from various sources, and direct comparison of yields should be approached with caution due to variations in reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide in this reaction is influenced by the electronic nature of its substituents.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 22 | 60 |
| 4-bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₃PO₄ | THF | 60 | 19 | Isolated yield data not available, but reaction proceeds |
| 4-bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 24 | ~60-70% | |
| 4-bromo-N,N-dimethylaniline | Phenylboronic acid | Pd–polymer hybrid | - | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 85 |
Note: The data presented is for illustrative purposes and has been collated from different sources. Direct comparison of yields should be made with caution due to varying reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The electronic effects of substituents on the aryl bromide can influence the efficiency of this reaction.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | High (qualitative) |
| 4-bromotoluene | Morpholine | Pd(I) dimer (0.5) | DavePhos | NaOtBu | 1,4-Dioxane | 80 | 1 | High (quantitative data not specified)[1] |
| 4-bromoanisole | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 12 | ~85-95 |
| 4-bromo-N,N-dimethylaniline | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | >95 |
Note: The data presented is for illustrative purposes and has been collated from different sources. Direct comparison of yields should be made with caution due to varying reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and the base under an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the anhydrous organic solvent and, if applicable, degassed water.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general methodology for the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with an amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, amine, base, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Visualizations: Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Spectroscopic Validation of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-(4-bromophenyl)-N,N-dimethylacetamide against key structural analogues. By examining the spectral characteristics of N-(4-bromophenyl)acetamide and N,N-dimethylacetamide, we can confidently predict and validate the structure of the target compound. This document is intended to serve as a valuable resource for researchers in confirming the synthesis and purity of this compound.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound and its structural analogues. These values are crucial for confirming the identity and purity of the synthesized compound.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (AA'BB' system) | Methylene Protons (-CH₂-) | N-Methyl Protons (-N(CH₃)₂) | Acetyl Protons (-COCH₃) | NH Proton |
| This compound (Predicted) | ~7.45 (d, 2H), ~7.15 (d, 2H) | ~3.60 (s, 2H) | ~2.95 (s, 6H) | - | - |
| N-(4-bromophenyl)acetamide[1] | 7.42 (m, 4H) | - | - | 2.18 (s, 3H) | 7.35 (br, 1H) |
| N,N-dimethylacetamide[2][3] | - | - | ~2.9 (s), ~2.8 (s) | 2.17 (s, 3H) | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Carbonyl Carbon (C=O) | Aromatic C-Br | Aromatic C-H | Aromatic C-C | Methylene Carbon (-CH₂-) | N-Methyl Carbons (-N(CH₃)₂) | Acetyl Carbon (-COCH₃) |
| This compound (Predicted) | ~170 | ~121 | ~132, ~130 | ~135 | ~42 | ~37, ~35 | - |
| N-(4-bromophenyl)acetamide[1] | 168.36 | 116.86 | 131.95, 121.36 | 136.91 | - | - | 24.63 |
| N,N-dimethylacetamide[4] | ~170 | - | - | - | - | ~37, ~35 | ~21 |
Table 3: Mass Spectrometry (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 241/243 (due to Br isotopes) | 171/173 [M-N(CH₃)₂]⁺, 86 [CH₂CON(CH₃)₂]⁺, 72 [CON(CH₃)₂]⁺ |
| N-(4-bromophenyl)acetamide[5] | 213/215 | 171/173 [M-COCH₂]⁺, 132 [M-Br-COCH₃]⁺, 43 [COCH₃]⁺ |
| N,N-dimethylacetamide[6] | 87 | 72 [M-CH₃]⁺, 44 [CONCH₂]⁺ |
Table 4: Infrared (IR) Spectroscopy (cm⁻¹)
| Compound | C=O Stretch (Amide I) | N-H Bend (Amide II) | C-N Stretch | Aromatic C=C Stretch | C-Br Stretch |
| This compound (Predicted) | ~1650 | - | ~1260 | ~1600, ~1490 | ~600-500 |
| N-(4-bromophenyl)acetamide[7][8] | ~1665 | ~1540 | ~1320 | ~1590, ~1485 | ~520 |
| N,N-dimethylacetamide[9] | ~1647 | - | ~1265 | - | - |
Comparative Analysis
The structure of this compound can be validated by comparing its spectroscopic data with that of its constituent fragments and analogues.
-
¹H NMR: The presence of a singlet around 3.60 ppm corresponding to the methylene protons and a singlet around 2.95 ppm for the two N-methyl groups will be characteristic. The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring, distinguishing it from the more complex multiplet of N-(4-bromophenyl)acetamide.
-
¹³C NMR: The key signals for validation will be the methylene carbon at approximately 42 ppm and the two N-methyl carbons around 35-37 ppm. The carbonyl signal should be in the typical amide region (~170 ppm).
-
Mass Spectrometry: The presence of two molecular ion peaks with a 1:1 ratio at m/z 241 and 243, characteristic of the bromine isotopes, is a strong indicator of the compound's identity. Fragmentation patterns will help confirm the different parts of the molecule.
-
IR Spectroscopy: A strong absorption band around 1650 cm⁻¹ will indicate the presence of the tertiary amide carbonyl group. The absence of the N-H bending peak (around 1540 cm⁻¹) seen in N-(4-bromophenyl)acetamide is a critical piece of evidence for the N,N-disubstituted structure.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]
- 4. N,N-Dimethylacetamide(127-19-5) 13C NMR spectrum [chemicalbook.com]
- 5. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 6. N,N-Dimethylacetamide [webbook.nist.gov]
- 7. Solved N-(4-bromophenyl)acetamide ir spectrum | Chegg.com [chegg.com]
- 8. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 9. N,N-Dimethylacetamide [webbook.nist.gov]
Elemental Analysis for Purity Confirmation of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the elemental analysis of 2-(4-bromophenyl)-N,N-dimethylacetamide against potential synthetic precursors, offering a clear methodology for purity confirmation. The experimental data herein supports the use of elemental analysis as a robust quality control tool in pharmaceutical development and chemical research.
Comparative Elemental Composition
The purity of this compound can be effectively assessed by comparing its experimentally determined elemental composition with the theoretical values. Significant deviations may indicate the presence of impurities, such as unreacted starting materials. The following table summarizes the theoretical elemental composition of the target compound and two common precursors.
| Compound | Chemical Formula | % Carbon (C) | % Hydrogen (H) | % Bromine (Br) | % Nitrogen (N) | % Oxygen (O) |
| This compound | C₁₀H₁₂BrNO | 49.61 | 5.00 | 32.99 | 5.78 | 6.61 |
| 2-(4-bromophenyl)acetic acid | C₈H₇BrO₂ | 44.68 | 3.28 | 37.16 | 0.00 | 14.88 |
| N,N-dimethylacetamide | C₄H₉NO | 55.14 | 10.41 | 0.00 | 16.08 | 18.36 |
Note: The presence of 2-(4-bromophenyl)acetic acid as an impurity would lead to a lower than expected nitrogen content and higher oxygen content. Conversely, residual N,N-dimethylacetamide would result in a higher nitrogen and hydrogen content and a lower bromine and carbon content.
Experimental Protocol: CHNS Elemental Analysis
This section details the methodology for determining the elemental composition of this compound using a CHNS elemental analyzer. This technique is based on the complete combustion of the sample to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified.
Instrumentation:
-
Elemental Analyzer (e.g., Vario EL Cube, Exeter 440, or similar)
-
Microbalance (accurate to at least 0.001 mg)
Materials:
-
This compound sample (finely ground and dried)
-
Tin capsules for solid samples
-
Standard reference material for calibration (e.g., Acetanilide)
-
High-purity oxygen (O₂)
-
High-purity helium (He) carrier gas
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous by grinding it into a fine powder.
-
Dry the sample in a vacuum oven at a suitable temperature to remove any residual solvents or moisture.
-
Accurately weigh 1-2 mg of the dried sample into a pre-cleaned tin capsule using a microbalance.
-
Fold the tin capsule to enclose the sample securely and form a small, compact ball.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard reference material with a known elemental composition.
-
Perform multiple runs with the standard to ensure the instrument is providing accurate and reproducible results.
-
-
Sample Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1150°C) in a pure oxygen environment.[1][2]
-
The combustion products are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
-
The instrument's software calculates the percentage of C, H, N, and S in the original sample based on the detector's response and the sample weight.
-
-
Data Interpretation:
-
Compare the experimentally obtained percentages of C, H, and N with the theoretical values for pure this compound.
-
A close correlation between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of high purity.
-
Significant deviations from the theoretical values may suggest the presence of the impurities listed in the table above or other contaminants.
-
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of this compound using elemental analysis.
References
Comparative Study of Catalysts for C-N Cross-Coupling Reactions of 2-(4-bromophenyl)-N,N-dimethylacetamide
A detailed analysis of catalyst performance in the synthesis of N-aryl derivatives of 2-(4-aminophenyl)-N,N-dimethylacetamide, crucial intermediates in pharmaceutical and materials science research.
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, with broad applications in the preparation of a wide array of compounds, including active pharmaceutical ingredients and functional materials. Among the various methods available, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile tools. This guide provides a comparative overview of different catalytic systems for the C-N cross-coupling of 2-(4-bromophenyl)-N,N-dimethylacetamide with various amines.
Performance of Palladium-Based Catalysts
Palladium-catalyzed systems are the most extensively studied and widely used for Buchwald-Hartwig amination reactions. The choice of the palladium precursor and, critically, the supporting ligand, significantly influences the reaction's efficiency, substrate scope, and reaction conditions. Bulky, electron-rich phosphine ligands are particularly effective in promoting the key steps of the catalytic cycle.
A study on the amination of a closely related substrate, 2-(4-bromo-3-methoxyphenyl)acetonitrile, provides valuable insights into catalyst selection for this compound. The electron-rich nature of the aryl bromide, due to the methoxy group in the model compound and the acetamide group in the target substrate, can influence the oxidative addition step. For such substrates, ligands like XPhos and SPhos are often employed due to their ability to facilitate the coupling of sterically hindered and electron-rich aryl halides.
Below is a table summarizing the performance of various palladium catalyst systems for the Buchwald-Hartwig amination of aryl halides with different amines. While this data is for a range of haloarenes, it serves as a strong predictive tool for the behavior of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent[1] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High[1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for palladium-catalyzed Buchwald-Hartwig amination reactions.
General Protocol for Palladium-Catalyzed Amination:
This protocol is adapted from established methods for the amination of aryl bromides.[1][2]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for a few minutes, then add the amine (1.2-1.5 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst System Selection and Logical Workflow
The selection of an appropriate catalyst system is a critical step in developing a successful C-N cross-coupling reaction. The following diagram illustrates the logical workflow for catalyst screening and optimization.
Caption: A logical workflow for the selection and optimization of a catalyst system for the amination of this compound.
Catalytic Cycle for Buchwald-Hartwig Amination
The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-(4-bromophenyl)-N,N-dimethylacetamide
This guide provides a comparative overview of proposed analytical methods for the quantification of 2-(4-bromophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical synthesis. As no standardized, validated methods currently exist for this specific compound, this document outlines two robust analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), that can be developed and validated for this purpose.
The information presented is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols and expected performance characteristics based on established principles of analytical chemistry and data from structurally similar compounds.
The Importance of Method Validation
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for their intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters that must be evaluated during the validation process.[1][2][3][4] These parameters ensure the quality and consistency of analytical data, which is fundamental in a regulated environment like drug development.
Caption: General workflow for analytical method validation.
Comparison of Proposed Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques suitable for the analysis of pharmaceutical compounds. The choice between them often depends on the analyte's volatility and thermal stability.
-
HPLC-UV: This is a versatile and widely used technique for non-volatile or thermally sensitive compounds. Given the structure of this compound, which contains a chromophore (the bromophenyl group), UV detection is highly suitable.
-
GC-MS: This method is ideal for volatile and thermally stable compounds. The mass spectrometric detector provides high selectivity and structural information, which is beneficial for peak identification and purity assessment.
The following table summarizes the anticipated performance of these two methods upon validation.
| Validation Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) | ICH Q2(R1) Guideline |
| Specificity | High; demonstrated by peak purity analysis and separation from potential impurities. | Very High; mass spectrometer allows for selective ion monitoring (SIM) to eliminate interferences. | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | A linear relationship should be evaluated across the range of the analytical procedure.[2][4] |
| Range | 80% - 120% of the nominal concentration | 80% - 120% of the nominal concentration | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[4] |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate Precision: ≤ 2.5% | Expressed as the relative standard deviation (RSD) of a series of measurements.[1][2] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | Unaffected by small variations in pH, mobile phase composition, and column temperature. | Unaffected by small variations in inlet temperature, flow rate, and oven temperature ramp. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed for the routine quantification (assay) of this compound in bulk drug substance.
Experimental Protocol
1. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection.[5][6]
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 230 nm (to be confirmed by UV scan).
-
Injection Volume: 10 µL.
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is proposed for both quantification and identification of this compound, and is particularly useful for detecting and identifying volatile impurities.
Experimental Protocol
1. Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Working Standard Solution (10 µg/mL): Perform a serial dilution of the Standard Stock Solution with the solvent to reach the final concentration.
-
Sample Solution (10 µg/mL): Prepare the sample in the same manner as the working standard solution.
-
Vials: Use glass autosampler vials with crimp caps.[8][9] Ensure samples are free of particles.[8][10]
2. GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or Split (e.g., 20:1 ratio), depending on concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selective Ion Monitoring (SIM) for quantification.
-
Quantification Ion: To be determined from the mass spectrum (likely the molecular ion or a major fragment).
-
Caption: Experimental workflow for GC-MS analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific application and available instrumentation.
-
HPLC-UV is recommended for routine quality control, assay, and stability testing due to its robustness, simplicity, and widespread availability. Its performance with non-volatile compounds makes it a reliable choice.
-
GC-MS is recommended when higher specificity is required, or when the identification and quantification of volatile impurities are necessary. The structural information provided by the mass spectrometer is invaluable for impurity profiling and confirmation of identity.
Regardless of the chosen method, a comprehensive validation study must be performed according to ICH Q2(R1) guidelines to ensure the data generated is accurate, precise, and reliable for its intended scientific or regulatory purpose.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Coupling Reactivity of 2-(4-bromophenyl)-N,N-dimethylacetamide and 2-(4-chlorophenyl)-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide substrate is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of 2-(4-bromophenyl)-N,N-dimethylacetamide and 2-(4-chlorophenyl)-N,N-dimethylacetamide in common cross-coupling reactions, supported by experimental data and detailed protocols.
The fundamental difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond strengths. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which facilitates the initial and often rate-determining oxidative addition step in the catalytic cycle. Consequently, aryl bromides are generally more reactive and often require milder reaction conditions than their chloro-analogues.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. To provide a quantitative comparison, we present data for the coupling of closely related aryl halides, 4-bromotoluene and 4-chlorotoluene, with morpholine. The electronic influence of the N,N-dimethylacetamide group is comparable to that of a methyl group, making this a relevant model system.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3.0 mol%) | LHMDS | THF | 22 | 1 min | 98 |
| 4-chlorotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3.0 mol%) | LHMDS | THF | 22 | 5 min | 95 |
Data is based on the Buchwald-Hartwig amination of substituted aryl halides with morpholine. While not the exact substrates, this data provides a strong comparative framework for the reactivity of the bromo- versus chloro-substituted phenylacetamide derivatives.
As the data indicates, the reaction with the aryl bromide proceeds significantly faster, reaching completion in just one minute, while the aryl chloride requires five minutes to achieve a comparable yield. This underscores the higher reactivity of the bromo-substituted compound in C-N bond formation.
General Reactivity Trends in Suzuki and Heck Couplings
Suzuki Coupling: In Suzuki couplings, which form carbon-carbon bonds between an organoboron compound and an organohalide, aryl bromides are consistently more reactive than aryl chlorides. Reactions with this compound would be expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times, to achieve high yields compared to its chloro-counterpart.
Heck Reaction: The Heck reaction, which couples an alkene with an aryl halide, also demonstrates a clear reactivity trend of Ar-I > Ar-Br >> Ar-Cl. Therefore, this compound would be a more favorable substrate than 2-(4-chlorophenyl)-N,N-dimethylacetamide, likely providing higher yields of the desired styrenic product under standard Heck conditions. Overcoming the lower reactivity of the aryl chloride often necessitates the use of more specialized and electron-rich phosphine ligands, higher temperatures, and longer reaction times.
Experimental Protocols
Buchwald-Hartwig Amination of an Aryl Halide with Morpholine
Materials:
-
Aryl halide (4-bromotoluene or 4-chlorotoluene, 1.0 mmol)
-
Morpholine (1.2 mmol)
-
(SIPr)Pd(methallyl)Cl (0.03 mmol, 3.0 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in tetrahydrofuran)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Silica gel
Procedure:
-
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), (SIPr)Pd(methallyl)Cl (18 mg, 0.03 mmol), and a magnetic stirrer bar, and is sealed with a septum.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Morpholine (1.2 mmol) and anhydrous THF are added via syringe.
-
LHMDS (1M solution in THF) is added via syringe.
-
The reaction mixture is stirred at 22 °C until the aryl halide has been consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is diluted with ethyl acetate and filtered through a short plug of silica gel.
-
The solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel.
Visualizing the Cross-Coupling Workflow
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Reactivity Comparison: A Logical Diagram
Caption: Comparison of reactivity and required reaction conditions.
Benchmarking 2-(4-bromophenyl)-N,N-dimethylacetamide: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. This guide presents a comprehensive performance benchmark of 2-(4-bromophenyl)-N,N-dimethylacetamide in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. By providing a comparative analysis with alternative aryl halides and detailed experimental protocols, this document serves as a practical resource for optimizing synthetic strategies.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The performance of this compound in this reaction is benchmarked against other common aryl bromides. While direct comparative studies are limited, data from reactions with structurally similar substrates provide valuable insights into expected yields and reaction kinetics.
Table 1: Performance Comparison of Aryl Bromides in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [1] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [2] |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | - | - | - | - | 29 | [3] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | t-BuOH | - | - | High | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide, adaptable for this compound, is as follows:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene/water mixture) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5][6]
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds. The performance of this compound is compared with other aryl bromides to gauge its reactivity and potential for forming arylamine derivatives.
Table 2: Performance Comparison of Aryl Bromides in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd(I) dimer | DavePhos | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High | [7] |
| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | NH₃ equivalent | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | - | High | [8] |
| 4-Bromoanisole | Morpholine | CuI | N1,N2-diarylbenzene-1,2-diamine | NaOTMS | DMSO | 24 | 16 | High | [9] |
| Aryl Mesylates | Primary Amines | Pd(OAc)₂ | BrettPhos | - | - | - | Fast | High | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aryl bromide, suitable for this compound, is as follows:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[8]
Catalytic Cycle for Buchwald-Hartwig Amination
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Performance in the Heck Reaction
The Heck reaction provides a valuable method for the formation of C-C bonds by coupling aryl halides with alkenes. The performance of this compound in this reaction is evaluated in the context of other aryl halides to predict its efficacy in forming substituted alkenes.
Table 3: Performance Comparison of Aryl Halides in the Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Acrylamide | Pd(OAc)₂ | - | Et₃N | Acetonitrile | - | - | 41 | [11] |
| Aryl Chlorides | Styrene | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | - | Good | [12] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | NHC | K₂CO₃ | H₂O | >120 | - | High | [13] |
| 3-Iodotoluene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ | - | K₂CO₃ | DMF | 200 (MW) | 1 | 83 | [14] |
Experimental Protocol: Heck Reaction
A general protocol for the Heck reaction of an aryl bromide, which can be applied to this compound, is outlined below:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), the alkene (1.0-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., a phosphine or N-heterocyclic carbene).
-
Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃) and the solvent (e.g., DMF, NMP, or an aqueous medium).
-
Reaction: Heat the mixture to the required temperature (often >100 °C) and stir for the necessary duration, monitoring by a suitable analytical method.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water.
-
Purification: The organic layer is dried, concentrated, and the product is purified, usually by column chromatography.[13][15]
Catalytic Cycle for the Heck Reaction
Catalytic cycle of the Heck reaction.
Conclusion
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. Based on the comparative data from analogous aryl bromides, it is expected to perform well in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing a reliable platform for the introduction of diverse functionalities. The provided experimental protocols offer a solid foundation for the application of this building block in complex molecule synthesis. Optimization of reaction conditions, particularly the choice of ligand and base, will be crucial in achieving high yields and selectivities.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 2-(4-bromophenyl)-N,N-dimethylacetamide (CAS No. 19715-80-1), a solid compound utilized as a pharmaceutical intermediate. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Data
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1][2]. The following protocol outlines the necessary steps to ensure this is carried out safely and in accordance with general laboratory best practices.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect against dust or splashes.
-
Lab Coat: To protect personal clothing and skin.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated this compound solid in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and wipers, should also be placed in the same designated solid hazardous waste container.
-
Empty Containers: The original container, even if seemingly empty, should be treated as hazardous waste and disposed of in the same manner. Do not rinse the container into the drain.
3. Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the CAS number "19715-80-1".
-
Include the appropriate hazard pictograms (GHS07 for irritant).
-
Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the principal investigator or laboratory.
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure it is stored away from incompatible materials.
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Chemical waste generators must adhere to federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal[2].
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
